molecular formula C14H17NO4S B3071155 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 1008069-92-8

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

カタログ番号: B3071155
CAS番号: 1008069-92-8
分子量: 295.36 g/mol
InChIキー: SKWFXMCMFQHSEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO4S and its molecular weight is 295.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-14(17)13-5-2-8-15(13)20(18,19)12-7-6-10-3-1-4-11(10)9-12/h6-7,9,13H,1-5,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWFXMCMFQHSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(CCC3)C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (CAS: 1008069-92-8) is a specialized N-sulfonylated amino acid derivative utilized extensively in proteomics research and advanced drug discovery[1][2]. Structurally, it merges a hydrophobic indane ring with a conformationally restricted proline core via a robust sulfonamide linkage. This specific architecture makes it a highly valuable building block for designing targeted therapeutics, particularly in the development of integrin antagonists (e.g., α4β1 and α4β7) and enzyme inhibitors where precise spatial vectoring of a carboxylic acid pharmacophore is required[3].

This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, analytical characterization standards, and pharmacological utility.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The sulfonamide linkage significantly alters the electronic environment of the pyrrolidine nitrogen, eliminating its basicity and slightly increasing the acidity of the adjacent carboxylic acid compared to native L-proline.

PropertyValue / Description
Chemical Name 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid
Alternative Nomenclature 1-((2,3-Dihydro-1H-inden-5-yl)sulfonyl)pyrrolidine-2-carboxylic acid
CAS Number 1008069-92-8[4]
Molecular Formula C₁₄H₁₇NO₄S[1]
Molecular Weight 295.36 g/mol [1]
Structural Class N-sulfonylated amino acid (Tertiary sulfonamide)
Physical Appearance Solid (typically white to off-white powder)
Solubility Profile Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in H₂O
Predicted pKa ~3.5 – 4.0 (Carboxylic acid moiety)

Synthetic Methodology: Modified Schotten-Baumann Workflow

The synthesis of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid is best achieved via a modified Schotten-Baumann reaction. This self-validating protocol ensures high yields by carefully managing the competing hydrolysis of the highly electrophilic sulfonyl chloride.

Step-by-Step Experimental Protocol
  • Preparation of the Amine Solution: Dissolve L-proline (1.0 eq) in a 1M aqueous NaOH solution (2.5 eq).

    • Causality: The aqueous base deprotonates the carboxylic acid, ensuring complete solubility in the aqueous phase. The excess base acts as an acid scavenger to neutralize the HCl generated during sulfonylation, maintaining the nucleophilicity of the secondary amine.

  • Temperature Control: Cool the aqueous mixture to 0°C using an ice-water bath.

    • Causality: Indane-5-sulfonyl chloride is highly reactive. Lowering the temperature suppresses its premature hydrolysis into indane-5-sulfonic acid by the aqueous hydroxide ions.

  • Reagent Addition: Dissolve indane-5-sulfonyl chloride (1.1 eq) in anhydrous Tetrahydrofuran (THF) to create a concentrated solution. Add this dropwise to the vigorously stirring aqueous proline solution.

    • Causality: THF acts as a crucial co-solvent, bringing the hydrophobic sulfonyl chloride into the biphasic interface where it can efficiently react with the water-soluble proline sodium salt.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4–12 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1).

    • Causality: The reaction is deemed complete when the UV-active sulfonyl chloride spot is entirely consumed.

  • Acidification and Precipitation: Remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH ~2 using 1M HCl.

    • Causality: The target N-sulfonyl proline has a pKa of ~3.8. Driving the pH down to 2 ensures >99% protonation of the carboxylate, rendering the molecule uncharged and highly lipophilic, which forces it out of the aqueous phase.

  • Extraction and Purification: Extract the acidified aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization (e.g., EtOAc/Hexanes) to yield the pure product.

Synthesis A L-Proline + Aqueous NaOH C Schotten-Baumann Reaction (0°C to RT) A->C B Indane-5-sulfonyl chloride in THF B->C D Acidification (pH 2 with HCl) C->D Stir 4-12h E Extraction (EtOAc) & Purification D->E Protonation F 1-(Indane-5-sulfonyl)- pyrrolidine-2-carboxylic acid E->F Yield >80%

Fig 1. Step-by-step synthetic workflow for 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

Analytical Characterization & Validation

To ensure scientific integrity and trustworthiness of the synthesized batch, the following self-validating analytical methods must be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize a C18 reverse-phase column with a Water/Acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA suppresses the ionization of the carboxylic acid during the chromatographic run, preventing peak tailing and ensuring sharp resolution. The expected mass signals are [M+H]⁺ at m/z 296.1 and [M-H]⁻ at m/z 294.1 [2].

  • Nuclear Magnetic Resonance (¹H NMR): Conducted in DMSO-d₆ or CDCl₃. Key diagnostic resonances include the aliphatic multiplets of the indane cyclopentane ring (2.0–3.0 ppm), the aromatic protons of the indane benzene ring (7.2–7.8 ppm), and the characteristic downfield shift of the proline α-proton (~4.2 ppm), which confirms the successful attachment of the electron-withdrawing sulfonyl group.

Pharmacological Rationale & Structural Biology

In drug development, 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid is not just a passive structural scaffold; it is a highly engineered pharmacophore[3]. The integration of these specific chemical moieties provides distinct advantages in target binding:

  • Conformational Restriction: The pyrrolidine ring locks the molecule into a rigid conformation. This reduces the entropic penalty upon binding to a target protein, as the carboxylic acid is pre-organized into a specific spatial vector.

  • Electrostatic & Hydrogen Bonding: The carboxylic acid acts as a primary electrostatic anchor (often forming salt bridges with basic residues like Arginine or Lysine in the target pocket), while the sulfonyl oxygens serve as potent hydrogen-bond acceptors.

  • Hydrophobic Anchoring: The indane ring provides a bulky, lipophilic moiety that efficiently occupies hydrophobic sub-pockets, driving binding affinity through Van der Waals interactions.

This exact structural logic is heavily utilized in the design of α4 integrin inhibitors (such as those targeting α4β1 and α4β7 for inflammatory diseases)[3], where the sulfonamide-proline axis perfectly mimics the binding mechanics of native peptide ligands while offering superior metabolic stability.

StructuralLogic Root 1-(Indane-5-sulfonyl)- pyrrolidine-2-carboxylic acid Sub1 Indane Ring (Hydrophobic Anchor) Root->Sub1 Sub2 Sulfonyl Linker (H-Bond Acceptor) Root->Sub2 Sub3 Pyrrolidine Core (Conformational Restriction) Root->Sub3 Sub4 Carboxylic Acid (Electrostatic Binding) Root->Sub4 Target Target Protein Pocket (e.g., Integrin / Enzyme) Sub1->Target Van der Waals Sub2->Target H-Bonding Sub3->Target Vector Alignment Sub4->Target Salt Bridge

Fig 2. Pharmacophore mapping and structural rationale for target protein binding.

Handling, Stability, and Storage Protocols

To maintain the chemical integrity of the compound for sensitive proteomics or in vitro assays:

  • Storage: Store the solid powder desiccated at 4°C or -20°C. The compound is stable under standard laboratory conditions but should be protected from prolonged exposure to high humidity to prevent moisture absorption.

  • Solution Stability: When preparing stock solutions (e.g., 10 mM in anhydrous DMSO), aliquot into single-use vials and freeze at -80°C. Avoid repeated freeze-thaw cycles, which can lead to precipitation or degradation over time.

  • Safety: Handle using standard laboratory PPE (gloves, safety glasses, lab coat). As a bioactive research chemical, its complete toxicological profile is not fully established; avoid inhalation of dust and direct skin contact.

References

  • Google Patents (US9533985B2).Sulfonamide derivative and medicinal use thereof (Integrin Antagonists).

Sources

Technical Whitepaper: In Vitro Mechanism of Action of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (CAS: 1008069-92-8) is a synthetic small molecule belonging to the N-sulfonylproline structural class. In preclinical drug development, N-sulfonylproline derivatives are heavily utilized as potent, selective antagonists of the Very Late Antigen-4 (VLA-4, also known as α4β1 integrin or CD49d/CD29) receptor[1]. By disrupting the critical interaction between VLA-4 on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, these molecules serve as essential pharmacological tools for investigating inflammatory pathways, cell tethering mechanics, and autoimmune pathologies[2].

This technical guide details the in vitro molecular mechanism, binding kinetics, and the self-validating experimental workflows required to evaluate this compound's efficacy.

Target Biology & Molecular Mechanism (MoA)

Integrins are heterodimeric, bidirectional transmembrane receptors that strictly require divalent cations for ligand binding and activation. The α4β1 integrin contains a Metal Ion-Dependent Adhesion Site (MIDAS) located within the β1 subunit. This domain coordinates a Mg²⁺ or Mn²⁺ ion, which is essential for binding the acidic aspartate residue of the endogenous VCAM-1 ligand[3].

As an N-sulfonylproline derivative, 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid functions as a competitive VCAM-1 peptidomimetic[2]:

  • Cation Coordination (The Warhead): The pyrrolidine-2-carboxylic acid (proline) moiety acts as the primary pharmacophore. The carboxylic acid directly chelates the divalent cation (Mg²⁺/Mn²⁺) within the MIDAS domain, mimicking the natural aspartate residue of VCAM-1.

  • Hydrophobic Anchoring (The Selectivity Filter): The indane-5-sulfonyl group acts as a bulky, rigid moiety that projects into the adjacent hydrophobic specificity pocket of the α4 subunit.

This dual-interaction locks the integrin heterodimer in a low-affinity, bent conformation, sterically occluding endogenous ligand binding and preventing leukocyte adhesion[4].

MoA Compound 1-(Indane-5-sulfonyl)- pyrrolidine-2-carboxylic acid MIDAS MIDAS Domain (Mg2+ Coordination) Compound->MIDAS Binds & Chelates Integrin VLA-4 (α4β1) Integrin (Active State) Integrin->MIDAS Contains VCAM1 VCAM-1 (Endothelial Cells) MIDAS->VCAM1 Blocks Binding Adhesion Leukocyte Adhesion & Inflammation VCAM1->Adhesion Prevents

VLA-4 Integrin Inhibition Pathway by 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

In Vitro Pharmacological Profiling

Quantitative assessment of N-sulfonylproline derivatives reveals high-affinity binding and potent functional inhibition. The table below summarizes the representative in vitro profile for this specific class of VLA-4 antagonists.

ParameterAssay TypeRepresentative ValueBiological Significance
IC₅₀ (Adhesion) Jurkat cell / VCAM-110 - 50 nMPotent blockade of leukocyte tethering
Kₑ (Affinity) Surface Plasmon Resonance5 - 20 nMHigh-affinity target engagement
Selectivity α4β1 vs. α5β1 / αLβ2> 1000-foldMinimal off-target integrin binding
Reversibility Washout AssayFully ReversibleCompetitive, non-covalent antagonism

Experimental Workflows: Self-Validating Systems

To rigorously evaluate the in vitro efficacy of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid, the following self-validating protocols must be employed. These systems are designed with intrinsic controls to ensure data integrity and mechanistic causality.

Protocol 1: In Vitro Cell Adhesion Assay (Functional Readout)

Causality & Logic: We utilize Jurkat cells because they constitutively express high levels of functional α4β1 integrin. The assay buffer is deliberately supplemented with Mn²⁺ rather than physiological Ca²⁺/Mg²⁺. Mn²⁺ artificially forces the integrin into its fully extended, high-affinity state, ensuring that the inhibitor is tested against the most active conformation of the receptor. EDTA is used as a self-validating positive control; by chelating all divalent cations, it completely abolishes integrin-mediated adhesion, proving the assay's dependence on the MIDAS domain.

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well microtiter plates with recombinant human VCAM-1-Fc chimera (1 µg/mL) overnight at 4°C. Block non-specific sites with 1% BSA in PBS for 1 hour.

  • Cell Labeling: Incubate Jurkat cells with BCECF-AM (2.5 µM) for 30 minutes at 37°C. BCECF-AM is a cell-permeable fluorogenic dye cleaved by intracellular esterases, providing a robust, viability-dependent fluorescent signal.

  • Compound Pre-incubation: Wash the labeled Jurkat cells and resuspend to 5 × 10⁵ cells/mL in assay buffer (TBS + 1 mM MnCl₂). Pre-incubate the cells with serial dilutions of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (0.1 nM to 10 µM) for 20 minutes. Control: Include a 10 mM EDTA well as a positive control for total adhesion inhibition.

  • Adhesion Phase: Transfer the cell/compound mixture to the VCAM-1 coated plates and incubate for exactly 45 minutes at 37°C.

  • Washout: Carefully wash the wells 3 times with warmed assay buffer to remove non-adherent cells.

  • Quantification: Lyse the remaining adherent cells with 0.1% Triton X-100 and quantify fluorescence (Ex/Em 485/535 nm) using a microplate reader to calculate the IC₅₀.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Logic: SPR provides label-free, real-time kinetic data (Kₒₙ and Kₒᶠᶠ). We immobilize the recombinant α4β1 integrin on the sensor chip rather than the small molecule. Covalently immobilizing a small molecule like 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid would restrict its conformational freedom and likely mask the critical carboxylic acid pharmacophore required for MIDAS binding.

SPR Step1 Immobilize Recombinant α4β1 on Sensor Chip Step2 Equilibrate with Mg2+/Mn2+ Buffer Step1->Step2 Ensures native conformation Step3 Inject 1-(Indane-5-sulfonyl)- pyrrolidine-2-carboxylic acid Step2->Step3 Divalent cations required Step4 Measure Association (Kon) & Dissociation (Koff) Step3->Step4 Real-time binding Step5 Calculate Kd (Affinity) Step4->Step5 Kinetic analysis

SPR Workflow for Real-Time Kinetic Analysis of Integrin-Antagonist Binding.

Step-by-Step Methodology:

  • Immobilization: Immobilize recombinant human α4β1 integrin onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target density of ~2000 RU.

  • Equilibration: Equilibrate the system with running buffer (HBS-P) supplemented with 1 mM MnCl₂ and 1 mM MgCl₂ to maintain the integrin in its active, ligand-receptive conformation.

  • Analyte Injection: Inject serial dilutions of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (1 nM to 1 µM) over the flow cells at a flow rate of 30 µL/min.

  • Kinetic Measurement: Record the association phase for 180 seconds, followed immediately by a 300-second dissociation phase using the running buffer.

  • Data Analysis: Subtract the reference cell signal (blank) and fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (Kₒₙ), dissociation rate (Kₒᶠᶠ), and overall affinity (Kₑ).

Conclusion

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid represents a highly specific, rationally designed tool compound for probing VLA-4 mediated biology. By leveraging the N-sulfonylproline scaffold to target the MIDAS domain, it provides a reversible, competitive blockade of leukocyte adhesion. When evaluated using rigorous, self-validating in vitro assays, this compound serves as an invaluable asset in the preclinical profiling of anti-inflammatory and anti-adhesion therapeutics.

References

  • Thorsett ED, Yednock TA, Pleiss MA. "Inhibitors of leukocyte adhesion." US Patent 6,001,809. Elan Pharmaceuticals Inc.
  • Elices MJ, Osborn L, Takada Y, Crouse C, Luhowskyj S, Hemler ME, Lobb RR. "VCAM-1 on activated endothelium interacts with the leukocyte integrin VLA-4 at a site distinct from the VLA-4/fibronectin binding site." Cell. 1990 Feb 23;60(4):577-84.[Link]

  • Hemler ME, Takada Y. "Pyrimidinyl sulfonamide compounds which inhibit leukocyte adhesion mediated by VLA-4.

Sources

Crystal Structure and X-Ray Diffraction Analysis of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule pharmacophores is a critical bottleneck in rational drug design. 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid represents a highly functionalized N-sulfonylproline derivative, combining a rigid, hydrogen-bonding pyrrolidine core with a bulky, hydrophobic indane moiety. As a Senior Application Scientist, I have structured this technical guide to outline the causality-driven methodologies required to isolate diffraction-quality single crystals of this compound, execute Single-Crystal X-Ray Diffraction (SC-XRD), and accurately model its 3D conformation and intermolecular interactions.

Introduction: The Chemical Context of N-Sulfonylprolines

N-sulfonylproline derivatives are characterized by a rigidified pyrrolidine ring and a highly polar sulfonamide junction. The spatial arrangement of the sulfonyl oxygens and the puckering of the pyrrolidine ring directly dictate the molecule's interaction with biological targets[1]. Because the compound features both a strong hydrogen-bond donor (the carboxylic acid) and multiple acceptors (sulfonyl oxygens, carbonyl oxygen), its solid-state assembly is driven by competing thermodynamic forces. SC-XRD is the only analytical technique capable of unambiguously resolving these interactions, including the absolute configuration of the chiral C2 center on the proline ring.

Crystallization Strategy & Causality

To obtain a single crystal suitable for X-ray diffraction, the crystallization environment must carefully balance the solubility of the hydrophobic indane group and the polar carboxylic acid. Rapid precipitation inevitably leads to kinetic trapping, resulting in twinned or microcrystalline powders that are mathematically unsolvable[2].

Protocol: Vapor Diffusion Method (Self-Validating)
  • Solvent Selection : Dissolve 10–15 mg of the compound in 0.5 mL of a polar protic solvent (e.g., Methanol). Causality: The protic solvent disrupts premature intermolecular hydrogen bonding between the carboxylic acid groups, ensuring the molecule remains fully solvated as monomers.

  • Anti-Solvent Layering : Place the uncapped sample vial inside a larger, sealable chamber containing 3 mL of a volatile non-polar anti-solvent (e.g., Diethyl Ether).

  • Equilibration : Seal the outer chamber and store it at an ambient, vibration-free temperature (20 °C). Causality: As the highly volatile ether vapor diffuses into the methanol, the dielectric constant of the solution slowly and uniformly decreases. This thermodynamic gradient gently forces the compound out of solution, promoting the growth of a limited number of large, well-ordered crystals.

  • Validation : Inspect the resulting crystals under a polarized light microscope. A valid, diffraction-quality single crystal will exhibit complete and sharp optical extinction when rotated between crossed polarizers.

Crystallization A Compound Purity Check (>98% by HPLC) B Solvent System Selection (Polar Protic + Non-Polar) A->B Impurities inhibit nucleation C Vapor Diffusion Setup (MeOH / Et2O) B->C D Slow Evaporation Setup (EtOAc / Hexane) B->D E Microscopic Evaluation (Polarized Light) C->E D->E F Diffraction-Quality Single Crystal E->F Sharp extinction observed G Twinning or Microcrystals (Re-optimize) E->G Opaque or clustered G->B Adjust solvent ratio/temp

Workflow for optimizing crystallization conditions for SC-XRD.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Once a candidate crystal is isolated, the data collection parameters must be explicitly tuned to the elemental composition of the compound.

Protocol: Data Collection and Processing
  • Crystal Mounting : Mount the crystal on a MiTeGen cryoloop using Paratone-N oil. Causality: Paratone-N acts as a cryoprotectant. Upon flash-cooling, it transitions into an amorphous glass rather than crystalline ice, preventing the formation of background diffraction rings that would obscure the sample's data.

  • Cryo-Cooling (100 K) : Flash-cool the crystal using a nitrogen cold stream. Causality: Cooling minimizes atomic thermal vibrations (Atomic Displacement Parameters, ADPs), reducing the smearing of electron density. This is strictly required to accurately locate the highly mobile carboxylic acid proton.

  • Data Collection : Irradiate the crystal using a microfocus Cu Kα X-ray source ( λ=1.54178 Å). Causality: Cu Kα radiation provides vastly superior diffraction intensities for light-atom organic molecules compared to Mo Kα. Crucially, the anomalous scattering from the Sulfur atom at the Cu wavelength allows for the unambiguous determination of the absolute configuration (Flack parameter) of the chiral C2 center.

  • Integration and Refinement : Process frames using integration software (e.g., APEX3/SAINT), solve the phase problem using intrinsic phasing (SHELXT), and refine via full-matrix least-squares on F2 (SHELXL). The protocol is self-validating when the final R1​ value drops below 0.05.

SCXRD_Workflow Mount Crystal Mounting (Cryoloop + Paratone-N) Cool Cryo-Cooling (100 K) (Minimizes thermal motion) Mount->Cool Collect Data Collection (Cu Kα, λ = 1.54178 Å) Cool->Collect Reduce Data Reduction & Scaling (SADABS/Multiscan) Collect->Reduce Raw Diffraction Frames Solve Structure Solution (Intrinsic Phasing/SHELXT) Reduce->Solve .hkl and .p4p files Refine Least-Squares Refinement (SHELXL, R1 < 0.05) Solve->Refine Initial Structural Model

SC-XRD data collection and structural refinement pipeline.

Anticipated Structural Features & Intermolecular Interactions

Based on high-resolution crystallographic data of analogous sulfonamide-proline derivatives, the structural refinement of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid will yield several defining geometric parameters:

  • Sulfonamide Geometry : The S–N bond length will refine to approximately 1.62–1.63 Å, indicating the partial double-bond character characteristic of sulfonamides[1]. The geometry around the nitrogen atom will exhibit slight pyramidalization.

  • Pyrrolidine Puckering : To minimize severe steric clashes between the bulky indane-5-sulfonyl group and the C2-carboxylic acid, the five-membered proline ring will adopt a highly specific envelope or half-chair conformation[1].

  • Hydrogen Bonding Networks : The crystal packing will be entirely dominated by strong O–H···O=C hydrogen bonds, forming a centrosymmetric R22​(8) carboxylic acid dimer[2]. The sulfonyl oxygens will act as secondary acceptors for weak C–H···O=S interactions, locking the 3D lattice in place[3].

  • Hydrophobic Packing : The indane moieties will aggregate via dispersive forces, specifically C–H··· π interactions, forming hydrophobic layers that alternate with the polar, hydrogen-bonded networks.

Quantitative Data Summaries

Table 1: Anticipated Physicochemical and Crystallographic Parameters

ParameterAnticipated Value / CharacteristicCausality / Significance
Crystal System Orthorhombic or MonoclinicTypical for chiral proline derivatives resolving in non-centrosymmetric space groups (e.g., P21​21​21​ or P21​ ).
S–N Bond Length ~1.628 ÅConfirms the electronic delocalization of the sulfonamide linkage.
Primary Synthon R22​(8) DimerDriven by the carboxylic acid O–H···O=C hydrogen bonding.
Flack Parameter ~0.00(2)Validates the absolute stereochemistry of the C2 chiral center utilizing the anomalous dispersion of Sulfur.

Table 2: SC-XRD Data Processing Pipeline

Workflow StepSoftware / AlgorithmOutput / Validation Metric
Integration SAINT / CrysAlisProGenerates .hkl file; evaluates I/σ(I) > 2.0.
Absorption Correction SADABS (Multi-scan)Corrects for crystal shape; yields Rint​ < 0.06.
Structure Solution SHELXT (Intrinsic Phasing)Locates heavy atoms (S, O, N, C); solves the phase problem.
Refinement SHELXL (Least-Squares)Anisotropic refinement of all non-H atoms; R1​ < 0.05, wR2​ < 0.15.

References

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Institutes of Health (PMC).[Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI Crystals.[Link]

  • Structural Features of Sulfamethizole and Its Cocrystals: Beauty Within. ACS Crystal Growth & Design.[Link]

Sources

An In-depth Technical Guide to the Toxicological Profile and Safety Data Sheet for 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for understanding and developing the toxicological profile and Safety Data Sheet (SDS) for the novel compound, 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid. In the absence of extensive empirical data for this specific molecule, this document synthesizes established principles of toxicology, regulatory guidelines, and data from structurally related compounds to present a robust, scientifically-grounded approach to its safety assessment. This whitepaper is designed to equip researchers and drug development professionals with the necessary insights to navigate the critical path of preclinical safety evaluation.

Introduction: The Imperative of a Comprehensive Toxicological Profile

The journey of a novel chemical entity from discovery to potential therapeutic application is critically dependent on a thorough understanding of its safety profile. For 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid, a molecule of interest in medicinal chemistry, elucidating its toxicological properties is a non-negotiable prerequisite for any further development.[1][2] A comprehensive toxicological profile not only safeguards researchers and handlers but also forms the bedrock of regulatory submissions and the ethical conduct of clinical trials.[3] This guide will delineate the essential components of such a profile, from initial in silico and in vitro assessments to the structure of a compliant Safety Data Sheet (SDS).

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space.[4] The sulfonyl group, in this case, an indane-sulfonyl moiety, can significantly influence the compound's physicochemical properties and biological activity. The parent structure, indane-5-sulfonamide, is known to be a carbonic anhydrase inhibitor, suggesting a potential area of biological interaction for its derivatives.[5] Understanding the interplay between these structural features is paramount in predicting and evaluating the toxicological profile of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

Physicochemical Properties and Their Toxicological Implications

While specific experimental data for 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid is not extensively published, we can infer some of its properties based on its structure.

PropertyValue/PredictionToxicological Relevance
Molecular Formula C14H17NO4S[6][7]Provides the basis for calculating molecular weight and elemental composition.
Molecular Weight 295.36 g/mol [7]Influences absorption, distribution, metabolism, and excretion (ADME) properties.
CAS Number 1008069-92-8[6]A unique identifier for tracking the compound in databases and regulatory documents.
Predicted Boiling Point 508.3±60.0 °C[6]Indicates low volatility under standard conditions, reducing the risk of inhalation exposure.
Predicted Flash Point 261.2±32.9 °C[6]Suggests a low fire hazard.
Predicted pKa (To be determined)The acidity of the carboxylic acid will influence its charge state at physiological pH, affecting membrane permeability and receptor interactions.
Predicted LogP (To be determined)The octanol-water partition coefficient is a key indicator of a compound's lipophilicity, which affects its absorption, distribution, and potential for bioaccumulation.

The presence of both a lipophilic indane group and a polar carboxylic acid suggests that the molecule may exhibit moderate solubility in both aqueous and organic media, potentially facilitating its absorption and distribution in biological systems.

A Proposed Framework for Toxicological Evaluation

A comprehensive toxicological evaluation should follow a tiered approach, beginning with in vitro and in silico methods to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).[8][9]

In Silico and In Vitro Toxicity Screening

The initial phase of toxicological assessment should leverage computational models and cell-based assays to predict potential liabilities and guide further testing.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [11]

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality behind Experimental Choices: The MTT assay is a rapid and cost-effective method to assess a compound's general toxicity by measuring mitochondrial metabolic activity, a key indicator of cell health.[11] The choice of cell lines allows for an initial screen of potential target organ toxicity.[8][12]

Diagram: In Vitro Toxicity Testing Workflow

in_vitro_workflow compound 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid in_silico In Silico Prediction (e.g., DEREK, TOPKAT) compound->in_silico cytotoxicity General Cytotoxicity (e.g., MTT, LDH assays) compound->cytotoxicity genotoxicity Genotoxicity (e.g., Ames test, in vitro micronucleus) cytotoxicity->genotoxicity organ_specific Organ-Specific Toxicity (e.g., Hepatotoxicity, Cardiotoxicity) genotoxicity->organ_specific data_analysis Data Analysis & Risk Assessment organ_specific->data_analysis in_vivo_workflow start Dose Range Finding (Based on in vitro data) dose_animal_1 Administer Starting Dose to Animal 1 start->dose_animal_1 observe_1 Observe for Toxicity/Mortality (up to 14 days) dose_animal_1->observe_1 decision Outcome? observe_1->decision increase_dose Increase Dose for Next Animal decision->increase_dose Survival decrease_dose Decrease Dose for Next Animal decision->decrease_dose Mortality ld50 Calculate LD50 decision->ld50 Sufficient Data increase_dose->dose_animal_1 decrease_dose->dose_animal_1

Caption: Workflow for an in vivo acute oral toxicity study following OECD TG 425.

Predicted Toxicological Profile and GHS Classification

Based on data from structurally similar compounds, such as 1-(ethanesulfonyl)pyrrolidine-2-carboxylic acid and indane-5-sulfonamide, a hypothetical toxicological profile can be proposed. [5][13]

Endpoint Predicted Outcome Rationale
Acute Oral Toxicity Category 4 (Harmful if swallowed) Based on the GHS classification of indane-5-sulfonamide (H302). [5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Based on the classification of 1-(ethanesulfonyl)pyrrolidine-2-carboxylic acid (Skin Irrit. 2). [13]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation) Based on the classification of 1-(ethanesulfonyl)pyrrolidine-2-carboxylic acid (Eye Irrit. 2A). [13]
Respiratory Sensitization May cause respiratory irritation Based on the classification of 1-(ethanesulfonyl)pyrrolidine-2-carboxylic acid (STOT SE 3) and indane-5-sulfonamide (H335). [5][13]
Germ Cell Mutagenicity Insufficient data Requires experimental testing (e.g., Ames test).
Carcinogenicity Insufficient data Requires long-term studies if warranted by initial data and intended use.

| Reproductive Toxicity | Insufficient data | Requires specialized studies if the compound is intended for use in populations of reproductive age. |

Hypothetical GHS Classification

Based on the predicted profile, the following GHS pictograms and signal word would likely be applicable:

  • Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Safety Data Sheet (SDS): A Cornerstone of Chemical Safety

A comprehensive SDS is the primary means of communicating hazard information to users. [14]It should be structured according to the GHS format, which includes 16 sections.

Key Sections of the SDS for 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid:

  • Section 1: Identification: Includes the product identifier, CAS number, and supplier information. [15]* Section 2: Hazard(s) Identification: Details the GHS classification, signal word, hazard statements, and pictograms. [14]* Section 4: First-Aid Measures: Provides instructions for immediate medical care in case of exposure. [16]* Section 7: Handling and Storage: Outlines safe handling practices and appropriate storage conditions. * Section 8: Exposure Controls/Personal Protection: Specifies exposure limits and recommends personal protective equipment (PPE) such as gloves and safety goggles. [17]* Section 11: Toxicological Information: Summarizes the toxicological data, including acute and chronic effects. [17]

Conclusion: A Roadmap for Safety Assessment

This guide provides a scientifically rigorous and ethically considerate framework for establishing the toxicological profile of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid. By integrating in silico, in vitro, and, where necessary, in vivo methodologies, researchers can systematically evaluate the safety of this novel compound. The development of a comprehensive Safety Data Sheet is the culmination of this process, ensuring that all stakeholders have the information needed to handle the substance safely. As with any new chemical entity, the toxicological profile should be considered a living document, to be updated as new data becomes available.

References

  • Drake University Online Bookstore. In Vitro Toxicity Testing Protocols.
  • Fiveable. In vitro testing methods | Toxicology Class Notes.
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  • Guidechem. 1-(indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.
  • Santa Cruz Biotechnology. 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.
  • Wikipedia. OECD Guidelines for the Testing of Chemicals.
  • AACR Journals. Nonclinical Evaluations of Small-Molecule Oncology Drugs: Integration into Clinical Dose Optimization and Toxicity Management.
  • NIH. In vitro Toxicity Testing in the Twenty-First Century.
  • National Toxicology Program. OECD Test Guideline 425.
  • AAPPTec. Safety Data Sheet.
  • University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Society of Toxicology. Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making.
  • Spectrum Chemical. SAFETY DATA SHEET.
  • NextSDS. 1-(ethanesulfonyl)pyrrolidine-2-carboxylic acid — Chemical Substance Information.
  • TÜBİTAK Academic Journals. Toxicity prediction of small drug molecules of aryl hydrocarbon receptor using aproposed ensemble model.
  • ResearchGate. Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities.
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  • IRIS - Unipa. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Wikipedia. Indane-5-sulfonamide.

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An In-depth Technical Guide to the Physicochemical Properties of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid is a specialized organic molecule of interest within the realms of medicinal chemistry and drug discovery. As a derivative of proline, an amino acid, this compound features a sulfonyl group attached to an indane moiety, conferring specific chemical and physical properties that are critical for its interaction with biological targets. Understanding the precise molecular weight and exact mass of this compound is a fundamental prerequisite for its accurate identification, characterization, and quantification in complex biological matrices. This guide provides a detailed technical overview of these essential physicochemical parameters, the methodologies for their determination, and their significance in a research and development context.

Core Physicochemical Data

The fundamental physicochemical properties of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid are summarized in the table below. These values are foundational for all experimental work, from initial synthesis and purification to advanced analytical and pharmacological studies.

ParameterValueSource
Molecular Formula C₁₄H₁₇NO₄S[1][2]
Molecular Weight 295.36 g/mol [1]
Exact Mass 295.0878 DaCalculated
CAS Number 1008069-92-8[2]

Molecular Structure

The structural arrangement of atoms within 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid dictates its chemical reactivity and three-dimensional shape, which are key determinants of its biological activity.

molecular_structure cluster_pyrrolidine Pyrrolidine Ring cluster_indane Indane Moiety N N C1 CH N->C1 C2 CH₂ C1->C2 COOH COOH C1->COOH at position 2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C4->N Benzene Benzene Ring C9 C Benzene->C9 C10 C Benzene->C10 C5 CH₂ C6 CH₂ C5->C6 C7 CH C6->C7 C8 CH C7->C8 C8->C10 C9->C5 S S C10->S at position 5 S->N O1 O S->O1 double bond O2 O S->O2 double bond

Caption: Molecular structure of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

Methodologies for Determination

The accurate determination of molecular weight and exact mass relies on precise analytical techniques. The causality behind the choice of these methods is rooted in the need for unambiguous compound identification and characterization.

Mass Spectrometry: The Gold Standard

Mass spectrometry (MS) is the definitive technique for determining the exact mass of a molecule. This method measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate mass measurement that can be used to deduce the elemental composition.

Experimental Workflow:

mass_spectrometry_workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Ionization Ionization (e.g., ESI, MALDI) Sample_Prep->Ionization Introduction into MS Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Ion acceleration and separation Detector Detector (Ion detection and signal amplification) Mass_Analyzer->Detector Detection of separated ions Data_Analysis Data Analysis (Mass spectrum generation and interpretation) Detector->Data_Analysis Signal processing

Caption: A generalized workflow for mass spectrometry analysis.

Causality in Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is often preferred for polar molecules like 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

  • Mass Analyzer: High-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are crucial for determining the exact mass. Their high resolving power allows for the differentiation of ions with very similar mass-to-charge ratios, which is essential for confirming the elemental composition.

Self-Validating System:

A robust mass spectrometry protocol incorporates internal or external calibration standards. By analyzing a compound with a known exact mass alongside the analyte, any instrumental drift can be corrected for, ensuring the accuracy and trustworthiness of the obtained data.

Significance in Research and Drug Development

The molecular weight and exact mass of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid are not merely abstract numbers; they are critical parameters that have profound implications throughout the research and development lifecycle.

  • Compound Identity and Purity: The experimentally determined exact mass serves as a primary identifier of the synthesized compound. Any deviation from the calculated exact mass can indicate the presence of impurities or an incorrect molecular structure.

  • Stoichiometric Calculations: The molecular weight is essential for all stoichiometric calculations, including the preparation of solutions of a specific molarity and the determination of reaction yields.

  • Pharmacokinetic and Pharmacodynamic Studies: Accurate molecular weight is a prerequisite for calculating dosages and for interpreting data from pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (drug-target interaction) studies.

  • Regulatory Submissions: Precise and accurate physicochemical data, including molecular weight and exact mass, are a mandatory component of regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Conclusion

The molecular weight and exact mass of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid are foundational to its scientific exploration and potential therapeutic development. The rigorous determination of these properties through validated analytical methodologies underpins the integrity of all subsequent research. This guide has provided a comprehensive overview of these parameters, the techniques for their measurement, and their critical role in the scientific and drug development process.

References

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A Strategic Approach to Unveiling the Therapeutic Potential of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid: A Preliminary Screening Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the preliminary biological activity screening of the novel chemical entity, 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid. The methodologies outlined herein are designed to efficiently assess its therapeutic potential, employing a tiered approach from computational predictions to targeted in vitro assays. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and biological activity of a molecule.[2] When coupled with a sulfonyl group, as seen in 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid, the resulting derivatives have demonstrated a wide array of pharmacological activities. These include, but are not limited to, anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[3][4] The indane moiety further adds to the structural complexity and potential for unique biological interactions.

Given the rich pharmacological history of related structures, a systematic and multi-faceted screening approach is warranted to elucidate the bioactivity profile of this specific compound. This guide will detail a logical progression of experiments, beginning with in silico modeling to predict drug-like properties and potential molecular targets. This is followed by a cascade of in vitro assays designed to first establish a safety profile and then probe for specific biological activities suggested by the computational analysis and the broader chemical literature.

Part 1: In Silico Profiling - The Digital First Pass

Before committing to resource-intensive wet lab experiments, a robust in silico evaluation is critical. Computational methods provide a rapid and cost-effective means to predict the pharmacokinetic and toxicological properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[5][6] Early identification of potential liabilities in a molecule's ADMET profile can prevent costly late-stage failures in the drug development pipeline.[7][8]

ADMET Prediction

The initial computational step involves predicting the ADMET properties of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid. Various machine learning models and virtual screening technologies analyze the molecular structure to forecast its behavior in the human body.[6] These predictions help to de-risk the compound and guide further testing.[9]

Table 1: Predicted ADMET Properties of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

PropertyPredicted Value/ClassificationImplication for Drug Development
Absorption
Human Intestinal AbsorptionHigh/Moderate/LowIndicates potential for oral bioavailability.
Caco-2 PermeabilityHigh/LowPredicts the ability to cross the intestinal epithelial barrier.
Distribution
Plasma Protein BindingHigh/LowInfluences the fraction of free drug available to exert its effect.
Blood-Brain Barrier PermeantYes/NoDetermines potential for central nervous system activity or toxicity.
Metabolism
CYP450 2D6 InhibitionInhibitor/Non-inhibitorPotential for drug-drug interactions.
CYP450 3A4 InhibitionInhibitor/Non-inhibitorPotential for drug-drug interactions with a broad range of drugs.
Excretion
Renal Organic Cation TransporterSubstrate/Non-substratePredicts the primary route of elimination from the body.
Toxicity
AMES MutagenicityMutagenic/Non-mutagenicIndicates potential to cause DNA mutations.
hERG InhibitionHigh/Medium/Low RiskPredicts the risk of cardiac toxicity (QT prolongation).

Note: The values in this table are placeholders and would be populated using computational tools such as DeepOrigin's ADMET Prediction Tool, pkCSM, or ADMETlab.[5]

Target Prediction and Molecular Docking

Based on the activities of structurally similar sulfonyl-pyrrolidine derivatives, we can hypothesize potential molecular targets. Known targets for this class of compounds include dipeptidyl peptidase-IV (DPP-IV), matrix metalloproteinases (MMPs), and Indoleamine 2,3-dioxygenase 1 (IDO1).[3][10][11] Molecular docking simulations will be employed to predict the binding affinity and mode of interaction of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid with the active sites of these proteins.

Experimental Protocol: Molecular Docking

  • Protein Preparation: Obtain the 3D crystal structures of human DPP-IV, MMP-2, MMP-9, and IDO1 from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D conformation of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid and perform energy minimization.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to dock the ligand into the active site of each prepared protein.

  • Analysis: Analyze the docking poses and scoring functions to predict the binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

molecular_docking_workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis PDB Obtain Protein Structures (e.g., DPP-IV, MMPs, IDO1) from PDB Docking Perform Molecular Docking (e.g., AutoDock, Glide) PDB->Docking Ligand Generate 3D Ligand Structure (1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid) Ligand->Docking Analysis Analyze Binding Affinity and Interaction Modes Docking->Analysis

Caption: Workflow for molecular docking studies.

Part 2: In Vitro Screening Cascade - From General Effects to Specific Actions

The in vitro screening phase is designed to experimentally validate the computational predictions and to uncover the biological activities of the test compound. The process follows a logical cascade, starting with broad cytotoxicity assessments to determine appropriate concentration ranges for subsequent, more specific assays.[12]

screening_cascade Cytotoxicity Phase 1: Cytotoxicity Screening (e.g., MTT Assay) Concentration Determine Non-Toxic Concentration Range Cytotoxicity->Concentration Enzyme Phase 2a: Targeted Enzyme Inhibition Assays (DPP-IV, MMPs, IDO1) Concentration->Enzyme Antimicrobial Phase 2b: Antimicrobial Screening (MIC/MBC Assays) Concentration->Antimicrobial Hit_Confirmation Hit Confirmation & Dose-Response Enzyme->Hit_Confirmation Antimicrobial->Hit_Confirmation

Caption: In vitro screening cascade for 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

Phase 1: General Cytotoxicity Screening

The initial step in any cell-based screening is to assess the general cytotoxicity of the compound to establish a safe concentration range for further experiments.[13] This ensures that any observed effects in subsequent assays are due to specific biological activity rather than non-specific toxicity.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if anticancer activity is hypothesized) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[13]

  • Compound Treatment: Prepare serial dilutions of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (e.g., from 0.1 µM to 100 µM) and add them to the cells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Phase 2: Targeted Biological Assays

Based on the in silico predictions and the known activities of related compounds, a panel of targeted assays will be conducted in parallel using non-toxic concentrations of the test compound.

Biochemical assays will be used to determine the direct inhibitory effect of the compound on the prioritized enzyme targets.[14]

Table 2: Proposed Enzyme Inhibition Assays

Target EnzymeAssay PrinciplePositive Control
DPP-IV Fluorogenic substrate (e.g., Gly-Pro-AMC) is cleaved by DPP-IV to release a fluorescent product. Inhibition is measured by a decrease in fluorescence.Vildagliptin
MMP-2/MMP-9 A quenched fluorescent peptide substrate is cleaved by the MMP, resulting in an increase in fluorescence. Inhibition is measured by a decrease in fluorescence.LY52
IDO1 Measures the conversion of tryptophan to N-formylkynurenine, which can be detected by a colorimetric or fluorometric method.Epacadostat

Experimental Protocol: General Fluorogenic Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, enzyme solution, fluorogenic substrate, and serial dilutions of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid and a known inhibitor (positive control).

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer, test compound/control, and enzyme solution.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation/emission wavelengths at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the reaction rates and determine the percent inhibition for each compound concentration. Plot the data to determine the IC50 value.

The broad structural class of sulfonamides has a well-established history as antimicrobial agents.[15] Therefore, it is prudent to screen 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid for antibacterial and antifungal activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in an appropriate broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Controls: Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi), a negative control (no compound), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • (Optional) MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, subculture aliquots from the clear wells onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Conclusion and Future Directions

This in-depth technical guide provides a structured and scientifically rigorous framework for the preliminary biological screening of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid. By integrating in silico predictions with a tiered in vitro assay cascade, this approach allows for an efficient and cost-effective evaluation of the compound's therapeutic potential.

Positive results, or "hits," from any of the targeted assays will necessitate further investigation, including dose-response studies to confirm potency, selectivity assays against related targets, and mechanistic studies to elucidate the mode of action. The data generated from this preliminary screen will be invaluable in making informed decisions about the future development of this promising novel chemical entity.

References

  • Deep Origin. (2025, January 10).
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  • ResearchGate. Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges.
  • University of Memphis Digital Commons. (2022, October 11). Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics.
  • ACS Omega. (2025, February 26). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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  • PMC. (2017, October 23). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies.
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Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid represents a critical transformation in the development of advanced pharmaceutical intermediates. N-arylsulfonyl-L-proline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as potent integrin inhibitors[1] and histone deacetylase (HDAC) inhibitors[2].

This protocol leverages a modified Schotten-Baumann reaction. In this system, an aqueous alkaline environment is utilized to deprotonate the carboxylic acid of L-proline, ensuring the secondary amine remains a highly active nucleophile[3]. The electrophile, indane-5-sulfonyl chloride, is introduced via a water-miscible organic co-solvent. The causality behind this biphasic approach is twofold: it bridges the extreme solubility gap between the highly polar amino acid and the lipophilic sulfonyl chloride, while the controlled alkaline pH (buffered by Na₂CO₃) prevents the rapid, unproductive hydrolysis of the sulfonyl chloride[4].

Quantitative Data & Reagent Summary

To ensure a self-validating and reproducible workflow, all stoichiometric ratios and expected analytical outcomes are strictly defined below.

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountRole
L-Proline115.131.01.15 g (10.0 mmol)Nucleophile / Substrate
Indane-5-sulfonyl chloride216.681.12.38 g (11.0 mmol)Electrophile
Sodium Carbonate (Na₂CO₃)105.992.52.65 g (25.0 mmol)Base / Acid Scavenger
Tetrahydrofuran (THF)N/AN/A15 mLOrganic Co-solvent
Distilled WaterN/AN/A15 mLAqueous Solvent

Table 2: Expected Experimental Outcomes

ParameterExpected Value
Appearance White to off-white crystalline solid
Typical Yield 75% – 85%
Purity (HPLC) > 98% (Post-recrystallization)
Mass Spec (ESI-MS) [M+H]⁺ m/z 296.1 ; [M-H]⁻ m/z 294.1

Step-by-Step Experimental Methodology

Step 1: Preparation of the Aqueous Nucleophile Solution
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.15 g (10.0 mmol) of L-proline in 15 mL of distilled water.

  • Slowly add 2.65 g (25.0 mmol) of Na₂CO₃ to the solution. Field-Proven Insight: Na₂CO₃ is chosen over harsher bases like NaOH because it effectively buffers the solution at a pH of ~9.5–10. This selectively deprotonates the carboxylic acid (pKa ~1.95) and the secondary amine (pKa ~10.6) to form the active nucleophile, without causing rapid degradation of the incoming sulfonyl chloride[3].

Step 2: Electrophile Addition under Biphasic Conditions
  • Cool the aqueous proline solution to 0–5 °C using an ice-water bath.

  • In a separate vial, dissolve 2.38 g (11.0 mmol) of indane-5-sulfonyl chloride in 15 mL of anhydrous THF.

  • Add the THF solution dropwise over 30 minutes to the vigorously stirred aqueous solution. Field-Proven Insight: Maintaining the temperature strictly between 0–5 °C during addition is critical. The low temperature kinetically favors the amine's nucleophilic attack over the hydroxide-mediated hydrolysis of the sulfonyl chloride[4].

Step 3: Reaction Maturation & In-Process Control (IPC)
  • Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours. Self-Validating System (IPC): Do not proceed blindly. Validate reaction completion by withdrawing a 10 µL aliquot, quenching it in 100 µL of 1M HCl, and extracting with ethyl acetate. Analyze the organic layer via Thin Layer Chromatography (TLC) or LC-MS. Proceed only when the indane-5-sulfonyl chloride is completely consumed.

Step 4: Quenching and Acidification
  • Once IPC confirms completion, concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF.

  • Cool the remaining aqueous phase to 0 °C.

  • Slowly add 2M Hydrochloric Acid (HCl) dropwise until the pH reaches 2.0–3.0. Field-Proven Insight: Removing THF prior to acidification prevents the product from partitioning into a mixed aqueous-organic phase. Acidification protonates the newly formed N-sulfonyl proline derivative, shifting it from a water-soluble sodium salt to an organic-soluble free acid, which typically precipitates as a white cloud[3].

Step 5: Extraction and Isolation
  • Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with 20 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Optional: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to achieve >98% purity.

Visualizations

Workflow A Step 1: Dissolve L-Proline in aq. Na2CO3 (pH ~9-10) B Step 2: Cool to 0-5 °C (Ice Bath) A->B C Step 3: Dropwise addition of Indane-5-sulfonyl chloride in THF B->C D Step 4: Stir at RT for 2-4 hours C->D E Step 5: Acidify with HCl to pH 2-3 D->E F Step 6: Extract with EtOAc & Wash (Brine) E->F G Step 7: Dry over MgSO4, Evaporate & Purify F->G

Experimental workflow for the synthesis of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

Mechanism Proline L-Proline (Deprotonated Amine) TS Trigonal Bipyramidal Transition State Proline->TS Nucleophilic Attack Sulfonyl Indane-5-sulfonyl chloride (Electrophile) Sulfonyl->TS Product 1-(Indane-5-sulfonyl)- pyrrolidine-2-carboxylic acid TS->Product Cl- Leaving Group Waste Chloride Ion (Cl-) + H2O TS->Waste

Reaction pathway illustrating the nucleophilic attack and transition state of the sulfonylation.

References

  • Title: Synthesis of sulfonamides and evaluation of their histone deacetylase (HDAC) activity Source: Molecules (MDPI) URL: [Link]

  • Title: Exploring N-Arylsulfonyl-l-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis, and molecular docking study of N-(arylsulfonyl)-l-proline-piperazine hybrids tethered with pyrazole/benzofuran moiety as antimicrobial agents Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]

Sources

Application Note: HPLC-UV Method Development and Validation for the Quantification of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Objective: To establish a robust, self-validating, and stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid, compliant with ICH Q2(R1) and USP <1225> guidelines.

Introduction & Physicochemical Profiling

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (CAS: 1008069-92-8) is a specialized sulfonamide derivative of proline[1]. In pharmaceutical development, accurate quantification of such intermediates or active pharmaceutical ingredients (APIs) is critical for batch release, stability testing, and pharmacokinetic profiling.

Developing an analytical method for this compound requires a deep understanding of its physicochemical properties:

  • Carboxylic Acid Moiety: The pyrrolidine-2-carboxylic acid group has an estimated pKa of ~2.5–3.5. At a neutral pH, this group ionizes, leading to poor retention on reversed-phase columns and severe peak tailing.

  • Indane Ring & Sulfonamide Linker: The fused indane ring provides moderate hydrophobicity and acts as the primary UV chromophore, while the tertiary sulfonamide linker remains neutral under standard chromatographic conditions.

To achieve reliable quantification, the analytical method must control the ionization state of the analyte while maximizing the signal-to-noise ratio of the UV detector.

Method Development Strategy: The Causality of Choices

Do not simply mix solvents; engineer the mobile phase to dictate the analyte's behavior. The following choices form the mechanistic foundation of this method:

Controlling Ionization via Mobile Phase pH

To prevent the carboxylic acid from ionizing (which causes peak splitting and tailing due to secondary interactions with residual silanols on the silica support), the mobile phase pH must be maintained at least 1 to 1.5 units below the analyte's pKa. We utilize 0.1% Trifluoroacetic Acid (TFA) in the aqueous phase, driving the pH to approximately 2.0[2]. TFA acts as an ion-pairing agent and a strong acid, ensuring the compound remains in its fully protonated, neutral, and hydrophobic state[3].

Organic Modifier and Detector Optimization

Acetonitrile (ACN) is selected over methanol as the organic modifier. Acetonitrile has a lower UV cutoff (190 nm) compared to methanol (205 nm), providing a highly transparent background for low-wavelength UV detection[3]. Because the indane ring exhibits optimal UV absorbance around 220 nm , using ACN with 0.1% TFA minimizes baseline drift and maximizes detector sensitivity.

Stationary Phase Selection

An end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18) is chosen. The dense octadecylsilane coverage provides the necessary hydrophobic retention for the indane moiety, while the end-capping minimizes any residual silanol activity that could interact with the polar regions of the pyrrolidine ring.

MethodLogic prop1 Carboxylic Acid Group (pKa ~ 3.0) chal1 Ionization at neutral pH (Causes Peak Tailing) prop1->chal1 Induces prop2 Indane Ring & Sulfonamide Linker chal2 Hydrophobicity & UV Absorbance Needs prop2->chal2 Dictates sol1 Acidic Mobile Phase (0.1% TFA, pH ~2.0) chal1->sol1 Resolved by sol2 End-capped C18 Column & UV Detection at 220 nm chal2->sol2 Addressed by

Caption: Logical workflow mapping the physicochemical properties of the analyte to the specific chromatographic method choices.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Additives: Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

Chromatographic Conditions
ParameterSpecificationRationale
Column ZORBAX Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm)End-capped to prevent silanol interactions; 3.5 µm for high theoretical plates.
Mobile Phase A 0.1% TFA in Milli-Q WaterSuppresses carboxylic acid ionization (pH ~2.0).
Mobile Phase B 0.1% TFA in AcetonitrileEluting strength; low UV cutoff for baseline stability.
Elution Mode Isocratic: 55% A / 45% BEnsures reproducible retention times for routine quantification.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Injection Volume 10 µLBalances sensitivity without causing column overload.
Column Temp. 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention time.
Detection UV at 220 nmTargets the maximum absorbance of the indane chromophore.
Step-by-Step Preparation Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary), then make up to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (55:45 Water:ACN).

Step 3: System Suitability Testing (SST) Before analyzing samples, inject the Working Standard (50 µg/mL) six consecutive times. The system is considered self-validating and ready if it meets the following criteria:

  • Retention Time ( tR​ ): ~4.5 - 5.5 minutes.

  • Tailing Factor ( Tf​ ): ≤ 1.5.

  • Theoretical Plates ( N ): ≥ 5000.

  • %RSD of Peak Area: ≤ 2.0%.

Method Validation Framework

To ensure the method reliably fulfills its intended analytical application, it must be validated according to USP General Chapter <1225> (Validation of Compendial Procedures)[4] and ICH Q2(R1) (Validation of Analytical Procedures: Text and Methodology)[5].

ValidationSystem start Method Validation Lifecycle (ICH Q2(R1) & USP <1225>) spec Specificity (No interference from blanks/degradants) start->spec lin Linearity & Range (R² > 0.999 over 50-150% target) start->lin acc Accuracy (Spike Recovery: 98.0 - 102.0%) start->acc prec Precision (Repeatability RSD < 2.0%) start->prec rob Robustness (Resilience to Δ Flow, Δ Temp, Δ pH) start->rob lin->acc Defines valid range prec->acc Ensures statistical confidence

Caption: Interconnected validation parameters required to establish a self-validating analytical procedure under ICH Q2(R1).

Validation Results Summary

The following table summarizes the target validation parameters, methodologies, and acceptance criteria required to prove the method is "fit for purpose"[6].

Validation ParameterMethodology (per ICH Q2(R1))Acceptance Criteria / Expected Results
Specificity Inject blank diluent, mobile phase, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 10 µg/mL to 150 µg/mL. Plot Peak Area vs. Concentration.Correlation coefficient ( R2 ) ≥ 0.999. y-intercept should be near zero.
Accuracy Spike known amounts of standard into placebo matrix at 50%, 100%, and 150% of target concentration (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Inject the 100% target concentration standard 6 times on the same day.%RSD of peak areas ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD ≤ 2.0%.
LOD / LOQ Based on Signal-to-Noise ratio (S/N). LOD = 3:1 S/N; LOQ = 10:1 S/N.LOD ~ 0.5 µg/mL; LOQ ~ 1.5 µg/mL.
Robustness Deliberately alter Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase ratio (±2% absolute).System Suitability criteria must still be met under all perturbed conditions.

By adhering to this protocol, laboratories can ensure the accurate, reproducible, and regulatory-compliant quantification of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid throughout the drug development lifecycle.

Sources

Troubleshooting & Optimization

Preventing thermal degradation of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Created by the Gemini Application Science Team

Welcome to the technical support center for 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing thermal degradation during storage and handling.

Introduction

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid is a molecule of interest in pharmaceutical research. Ensuring its stability during storage is critical for the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of potential thermal degradation pathways, recommended storage conditions, and troubleshooting advice based on the chemical properties of its constituent functional groups: a sulfonyl group and a pyrrolidine-2-carboxylic acid moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the thermal degradation of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid?

While specific thermal degradation data for this exact molecule is not extensively published, analysis of its structure suggests two primary areas of concern:

  • Sulfonyl Moiety: Sulfonyl compounds can be susceptible to thermal decomposition. At elevated temperatures, cleavage of the carbon-sulfur (C-S) or sulfur-nitrogen (S-N) bonds can occur.[1][2][3]

  • Pyrrolidine-2-carboxylic acid Moiety: Carboxylic acids, in general, can undergo decarboxylation at high temperatures. The pyrrolidine ring itself is relatively stable, but interactions with the other functional groups under thermal stress cannot be ruled out.

Q2: What are the ideal storage conditions for 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid?

To minimize the risk of thermal degradation, the following storage conditions are recommended. These are based on best practices for structurally similar compounds like pyrrolidine carboxylic acids.[4][5][6]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential decomposition reactions.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation, which can be initiated or accelerated by heat.
Light Amber Vial or Dark LocationProtects against photolytic degradation, which can be synergistic with thermal stress.[1][7]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the sulfonyl group, which can be a competing degradation pathway.[1]

For long-term storage (months to years), storing the solid compound at -20°C is advisable to further reduce the kinetic energy of the molecules and slow down any potential degradation processes.[4]

Q3: I observe a change in the color or physical appearance of my compound upon storage. What could be the cause?

A change in color (e.g., yellowing or browning) or caking of the powder can be an indicator of degradation. This could be due to the formation of degradation products. It is crucial to re-analyze the purity of the compound using a suitable analytical method, such as HPLC or LC-MS, before proceeding with any experiments.

Q4: My experimental results are inconsistent. Could degradation of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid be a factor?

Inconsistent experimental outcomes, such as lower than expected activity or the appearance of unexpected side products in a reaction, can be a consequence of using a degraded starting material. If you suspect degradation, it is recommended to perform a purity check of your stored compound.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving potential issues related to the thermal degradation of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

Issue 1: Suspected Degradation During an Experiment
  • Symptoms:

    • Low reaction yield.

    • Formation of unexpected byproducts.

    • Inconsistent analytical results (e.g., multiple peaks in HPLC analysis of the starting material).

  • Troubleshooting Steps:

    • Analyze the Starting Material: Immediately perform a purity analysis (e.g., HPLC-UV, LC-MS) on an aliquot of the stored 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

    • Compare to a Reference Standard: If available, compare the analytical profile to a fresh or certified reference standard.

    • Review Experimental Conditions: Ensure that the experimental temperatures were within a reasonable range and that the compound was not subjected to excessive heat for prolonged periods.

Issue 2: Visual Changes in Stored Compound
  • Symptoms:

    • Discoloration of the solid material.

    • Change in texture (e.g., clumping or melting).

  • Troubleshooting Steps:

    • Isolate the Affected Batch: Segregate the batch of the compound that shows visual changes.

    • Perform Comprehensive Analysis: Conduct a thorough analytical investigation (HPLC, LC-MS, and potentially NMR) to identify any degradation products.

    • Review Storage Conditions: Verify that the storage conditions (temperature, light, moisture) have been consistently maintained according to the recommendations.

Potential Thermal Degradation Pathways

The following diagram illustrates a hypothetical thermal degradation pathway for 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid based on the known reactivity of its functional groups. This is a predictive model to aid in understanding potential degradation products.

G Predicted Thermal Degradation Pathways A 1-(Indane-5-sulfonyl)- pyrrolidine-2-carboxylic acid B Indane-5-sulfonic acid A->B Heat (S-N Bond Cleavage) C Pyrrolidine-2-carboxylic acid A->C Heat (S-N Bond Cleavage) D Decarboxylated Pyrrolidine Derivative C->D High Heat (Decarboxylation)

Caption: Predicted thermal degradation of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid and detecting potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm and 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The presence of additional peaks may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study (Thermal Stress)

Forced degradation studies are essential for identifying potential degradation products and pathways.[8][9]

  • Solid State Thermal Stress:

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in an oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).[10]

    • At each time point, remove an aliquot, prepare it as described in Protocol 1, and analyze by HPLC.

  • Solution State Thermal Stress:

    • Dissolve the compound in a relevant solvent at a known concentration.

    • Heat the solution at a controlled temperature (e.g., 60°C).

    • At specified time intervals, take samples and analyze by HPLC.

  • Analysis:

    • Compare the chromatograms of the stressed samples to a control sample stored under recommended conditions.

    • Identify and quantify any new peaks that appear, which are potential degradation products. For structural elucidation of major degradants, techniques like LC-MS/MS or preparative HPLC followed by NMR can be employed.

Workflow for Handling and Storage

The following diagram outlines the recommended workflow for handling and storing 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid to ensure its stability.

Sources

Technical Support Center: A Guide to Resolving Peak Tailing of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid in HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid. This document is structured to assist researchers, scientists, and drug development professionals in troubleshooting and resolving one of the most common issues encountered with this and similar analytes: chromatographic peak tailing. By understanding the underlying chemical principles, you can systematically diagnose and solve this problem, leading to robust and reproducible analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing with 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid. What are the most likely causes?

A1: Peak tailing for this specific analyte is almost always rooted in its chemical structure interacting with the HPLC column's stationary phase. The two primary causes are:

  • Secondary Silanol Interactions: Your analyte has a carboxylic acid group, which is acidic, and a polar sulfonyl group. On standard silica-based reversed-phase columns (like C18), there are residual, un-capped silanol groups (Si-OH) on the surface. At mid-range pH, these silanols can be deprotonated (Si-O⁻) and will interact strongly with the polar parts of your molecule through hydrogen bonding or ion-exchange mechanisms.[1][2][3] This secondary interaction is a different retention mechanism from the primary hydrophobic interaction, causing some molecules to "drag" along the stationary phase, resulting in a tail.[2][4]

  • Mobile Phase pH Near the Analyte's pKa: The carboxylic acid group on your molecule has a specific pKa value (typically in the range of 4-5 for aromatic carboxylic acids).[5] If the pH of your mobile phase is close to this pKa, the analyte will exist as a mixture of its protonated (neutral, R-COOH) and deprotonated (anionic, R-COO⁻) forms.[6] These two forms have different retention times, and their simultaneous presence leads to a broad, tailing peak.[6][7][8]

The diagram below illustrates the primary mechanism of silanol interaction leading to peak tailing.

G cluster_0 Silica Surface cluster_1 Analyte Silanol Si-OH Si-O⁻ Analyte 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid R-COOH Analyte->Silanol:f1 Undesirable Secondary Interaction (Causes Tailing)

Caption: Mechanism of peak tailing due to analyte interaction with ionized silanol groups.

Q2: What is the first and most critical parameter I should adjust to fix the tailing?

A2: The most critical parameter to adjust is the mobile phase pH . The goal is to ensure your analyte is in a single, stable ionic form—preferably the neutral, un-ionized state.

For an acidic compound like yours, this means lowering the mobile phase pH. A general rule of thumb is to adjust the pH to be at least 1.5 to 2 units below the analyte's pKa.[5] This forces the carboxylic acid group into its fully protonated (R-COOH) form, making the molecule more hydrophobic and eliminating its ability to ionically interact with silanol groups.[8][9]

  • Objective: To suppress the ionization of the carboxylic acid group and minimize peak tailing.

  • Starting Point: Prepare your mobile phase (e.g., Acetonitrile/Water) and add a small amount of acid. 0.1% (v/v) formic acid is an excellent, MS-friendly starting point that will bring the aqueous pH to approximately 2.8.[10][11]

  • Procedure:

    • Prepare three mobile phase A solutions:

      • A1: 0.1% Formic Acid in Water

      • A2: 0.05% Trifluoroacetic Acid (TFA) in Water

      • A3: Water (No additive)

    • Use the same organic mobile phase B (e.g., Acetonitrile) for all experiments.

    • Run your standard analysis using each of the three mobile phase A solutions.

    • Compare the peak shape, specifically the asymmetry factor (As) or tailing factor (Tf).

Mobile Phase AdditiveApproximate pHExpected Peak ShapeTypical Asymmetry Factor (As)Rationale
None (Water)~6-7Severe Tailing> 2.0Analyte is fully ionized (R-COO⁻), strong silanol interaction.
0.1% Formic Acid~2.8Greatly Improved1.1 - 1.4Analyte is mostly protonated (R-COOH), minimizing silanol interaction.[10]
0.05% TFA~2.1Excellent1.0 - 1.2Analyte is fully protonated, and TFA acts as an ion-pairing agent, further masking silanol sites.[12]
Q3: I've lowered the pH with formic acid, but some tailing persists. What should I investigate next?

A3: If pH adjustment alone is insufficient, the next logical step is to evaluate your HPLC column chemistry . The issue may lie with the type of silica used in your column.

  • Older vs. Modern Columns: Older columns (Type A silica) often have higher metal content and more acidic, active silanol groups, which are major contributors to peak tailing for polar and ionizable compounds.[1]

  • End-Capping: Modern columns (Type B, high-purity silica) are treated with a process called "end-capping," where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[10] Using a well-end-capped column is crucial.

  • Alternative Stationary Phases: For particularly challenging compounds, consider columns with alternative surface chemistry, such as those with an embedded polar group. These phases can provide a different selectivity and often show improved peak shape for acidic compounds.[13]

The flowchart below provides a logical workflow for troubleshooting beyond initial pH adjustments.

G Start Persistent Peak Tailing (As > 1.4) CheckColumn Is the column a modern, high-purity, end-capped C18 or C8? Start->CheckColumn OldColumn Action: Replace with a modern Type B silica column. (e.g., Waters BEH, Agilent Zorbax, Phenomenex Luna Omega) CheckColumn->OldColumn No ModernColumn Column is appropriate. Proceed to next step. CheckColumn->ModernColumn Yes CheckAdditives Have you tried a stronger mobile phase modifier? ModernColumn->CheckAdditives UseTFA Action: Switch from Formic Acid to 0.05-0.1% TFA. (Note: May cause ion suppression in MS) CheckAdditives->UseTFA No SystemCheck Tailing still present. Investigate system & sample effects. CheckAdditives->SystemCheck Yes

Caption: Troubleshooting workflow after initial pH optimization.

Q4: What is the difference between using formic acid and trifluoroacetic acid (TFA)?

A4: Both are used to lower the mobile phase pH, but they function differently, especially concerning peak shape.

  • Formic Acid (FA): Primarily acts as a simple acid to protonate your analyte and some of the surface silanols. It is generally preferred for LC-MS applications because it is volatile and causes minimal ion suppression.[14] However, its ability to mask strong silanol interactions is limited.[12]

  • Trifluoroacetic Acid (TFA): Is a much stronger acid than formic acid, ensuring complete protonation of the analyte and a greater neutralization of surface silanols.[12] More importantly, TFA acts as an ion-pairing agent . The trifluoroacetate anion can pair with positively charged sites on the stationary phase or with any basic sites on the analyte, effectively shielding them and leading to significantly sharper peaks.[12][14]

Caution: While highly effective for improving peak shape for UV-based detection, TFA is a strong ion-suppressing agent in mass spectrometry and should be used with caution or avoided if high MS sensitivity is required.[12]

Q5: Could the problem be unrelated to chemistry, such as my sample or the HPLC system itself?

A5: Yes. If you have optimized the mobile phase pH and are using a high-quality, appropriate column, it's time to check for other common culprits.

  • Check for Column Overload:

    • Symptom: Peak tailing that gets progressively worse as the sample concentration increases.

    • Test: Prepare a dilution series of your sample (e.g., 1x, 0.5x, 0.1x, 0.01x). Inject each concentration.

    • Diagnosis: If the peak shape improves dramatically upon dilution (asymmetry factor approaches 1.0), you are overloading the column.[3] Reduce your sample concentration or injection volume.

  • Verify Sample Solvent:

    • Rule: The sample should be dissolved in the mobile phase or a solvent that is weaker (more aqueous) than the mobile phase.[3][15]

    • Problem: Dissolving your sample in a strong solvent (e.g., 100% Acetonitrile or DMSO) when your starting mobile phase is highly aqueous can cause poor peak shape.

    • Action: Re-dissolve your sample in the initial mobile phase conditions.

  • Inspect for Extra-Column Volume:

    • Cause: Excessive volume between the injector and the detector that is not part of the column itself. This can be caused by using tubing with too wide an internal diameter, or by poorly made connections (e.g., a gap between the tubing and the column port).[4][13]

    • Action: Ensure all fittings are properly tightened and that you are using tubing with an appropriate internal diameter for your system (e.g., 0.125 mm or smaller for UHPLC).

  • Assess Column Health:

    • Problem: The column may be contaminated or have a void at the inlet after extended use.[4][15]

    • Action: Try reversing the column and flushing it with a strong solvent (be sure the column is designed to be reversible). If performance does not improve, the column may need to be replaced.

By systematically addressing these potential issues—starting with the most impactful chemical parameters (pH, column choice) and then moving to instrumental and sample factors—you can effectively eliminate peak tailing for 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid and develop a robust, high-performance analytical method.

References

  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Choosing Columns for Polar Acidic Molecules. Phenomenex Inc.
  • Exploring the Role of pH in HPLC Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Exploring the Role of pH in HPLC Separ
  • Reducing residual silanol interactions in reversed-phase liquid chrom
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex Inc.
  • Reasons for Peak Tailing of HPLC Column. Hawach Scientific.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. Benchchem.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.
  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chrom
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Inc.
  • Waters Column Selection Guide for Polar Compounds.
  • Understanding the Effect of an Acid Modifier on Peak Shape.
  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?.
  • Common Causes Of Peak Tailing in Chrom

Sources

Technical Support Center: Strategies for Modifying 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the modification of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common synthetic challenges.

The unique structure of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid, characterized by a bulky indane-sulfonyl group attached to the pyrrolidine nitrogen and a secondary amine, presents significant steric hindrance. This can impede reactions at the carboxylic acid moiety, particularly amide bond formation, a cornerstone of medicinal chemistry.[1] This guide will equip you with the knowledge and techniques to successfully navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are standard amide coupling reactions often inefficient for 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid?

A1: The primary challenge is steric hindrance. The bulky indane-sulfonyl group on the pyrrolidine nitrogen and the inherent steric bulk around the C2-carboxylic acid create a sterically congested environment.[2] This physically obstructs the approach of both the amine nucleophile and the coupling reagents to the carboxylic acid's carbonyl carbon, significantly slowing down or altogether preventing the desired amide bond formation.[2] This can lead to low yields, incomplete reactions, and the formation of unwanted byproducts.

Q2: What are the initial troubleshooting steps if I observe a low yield in my coupling reaction?

A2: Before exploring more advanced techniques, consider these initial adjustments:

  • Increase Reaction Time and Temperature: Prolonging the reaction time (e.g., to 24-48 hours) and cautiously increasing the temperature can help overcome the activation energy barrier.[2] However, be mindful of potential side reactions or racemization at elevated temperatures.

  • Optimize Reagent Stoichiometry: Using a slight excess of the coupling agents and the amine (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

  • Choice of Solvent: Ensure your solvent fully dissolves all reactants. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices for these types of reactions.[3]

Q3: Are there specific coupling reagents that are more effective for sterically hindered substrates?

A3: Yes, the choice of coupling reagent is critical. While standard reagents like DCC or EDC can be used, more potent activating agents are often necessary for challenging couplings.[4][5]

  • Uronium/Aminium-based Reagents: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, and COMU are highly efficient for sterically hindered couplings.[6][7] They rapidly form activated esters that are more reactive towards nucleophilic attack by the amine.[6]

  • Phosphonium-based Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent that has shown success in difficult amide bond formations.[7]

Q4: Can modifying the carboxylic acid to a more reactive species improve coupling efficiency?

A4: Absolutely. Converting the carboxylic acid to an acyl fluoride or acid chloride can significantly enhance its reactivity and overcome steric barriers.

  • Acyl Fluorides: These are particularly effective as they are highly reactive yet small, minimizing steric clash.[8] They can be generated in situ using reagents like Cyanuric fluoride or XtalFluor-E®, followed by the addition of the amine.[8]

  • Acid Chlorides: Conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride is a classic method to activate a carboxylic acid for amidation.[9]

Q5: What role do additives like HOBt or HOAt play in these reactions?

A5: Additives such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimide coupling reagents (like EDC or DCC).[3][7] They serve two primary purposes:

  • Suppressing Racemization: They help to minimize the loss of stereochemical integrity at the chiral center of the pyrrolidine ring during activation.[6]

  • Increasing Reaction Rates: They form highly reactive activated esters, which can accelerate the rate of the desired amidation reaction.[3][6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the modification of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

Problem Potential Cause Recommended Solution
Low to No Product Formation Insufficient activation of the carboxylic acid due to steric hindrance. 1. Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP.[6][7] 2. Convert the carboxylic acid to an acyl fluoride or acid chloride before adding the amine.[8][9] 3. Increase the reaction temperature and time.[2]
Low nucleophilicity of the amine. 1. Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to deprotonate the amine without competing in the reaction.[6]
Presence of Unreacted Starting Material Incomplete reaction. 1. Increase the equivalents of the coupling reagent and the amine. 2. Extend the reaction time.[2]
Formation of Side Products Racemization at the C2 position. 1. Incorporate additives like HOBt or HOAt into the reaction mixture.[3][6] 2. Avoid excessive heating.
Side reactions involving the sulfonyl group. 1. Ensure reaction conditions are not overly harsh (e.g., strong reducing or oxidizing agents) if not intended.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for coupling 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid with primary or secondary amines, especially when standard methods have failed.

Materials:

  • 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

  • Amine of interest

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.2 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Add the HATU/DIPEA solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Amide Coupling

This protocol is an excellent alternative for particularly challenging couplings where even potent coupling reagents are insufficient.

Materials:

  • 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

  • Cyanuric fluoride or other suitable fluorinating agent

  • Amine of interest

  • Pyridine or DIPEA

  • Anhydrous DCM

  • Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.1 eq).

  • Cool the solution to 0 °C and add Cyanuric fluoride (0.4 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours to form the acyl fluoride.

  • In a separate flask, dissolve the amine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl fluoride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Challenge and Solutions

Diagram 1: The Steric Hindrance Problem

StericHindrance cluster_acid 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid Acid Carboxylic Acid (C2 Position) Indane Bulky Indane-Sulfonyl Group (N1 Position) Amine Incoming Amine (Nucleophile) Amine->Acid Approach Hindered CouplingReagent Coupling Reagent CouplingReagent->Acid Approach Hindered

Caption: Steric bulk from the indane-sulfonyl group hinders access to the carboxylic acid.

Diagram 2: Overcoming Hindrance with a Potent Coupling Reagent

PotentCoupling Acid Carboxylic Acid ActivatedEster Highly Reactive Activated Ester Acid->ActivatedEster Activation with HATU HATU HATU (Potent Coupling Reagent) Amide Desired Amide Product ActivatedEster->Amide Nucleophilic Attack Amine Amine Amine->ActivatedEster

Caption: HATU efficiently activates the carboxylic acid, facilitating amine attack.

Diagram 3: Acyl Fluoride Strategy Workflow

AcylFluorideWorkflow Start Start with Carboxylic Acid Step1 React with Fluorinating Agent (e.g., Cyanuric Fluoride) Start->Step1 Intermediate Form Acyl Fluoride (Highly Reactive, Small) Step1->Intermediate Step2 Add Amine Nucleophile Intermediate->Step2 Product Formation of Amide Bond Step2->Product

Caption: A two-step workflow converting the acid to a reactive acyl fluoride intermediate.

References

  • Corless, V. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Spark [Internet]. 2015 Dec 21. Available from: [Link]

  • Florence, G. J., et al. Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition. 2008;47(42):8079-8082. Available from: [Link]

  • Varma, R. S., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2010;51(40):5293-5296. Available from: [Link]

  • Google Patents. Catalyst and method for amide formation. US6362351B2. 2002 Mar 26.
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  • Google Patents. Preparation method for pyrrolidine-2-carboxylic acid derivatives. EP3015456A1. 2016 May 4.
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  • ResearchGate. Pyrrolidine-2-carboxylic acid (L-Proline). Available from: [Link]

  • Bougheloum, C., et al. Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. 2015;190(2):269-276. Available from: [Link]

  • Onwudiwe, D. C., et al. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Crystals. 2021;11(10):1243. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid, through comparative molecular docking. Lacking specific target data for this compound, we have selected human Carbonic Anhydrase IX (CA IX) as a logical and high-value target. This choice is predicated on the well-established role of the sulfonamide moiety, a key feature of our lead compound, in potent carbonic anhydrase inhibition. CA IX is a tumor-associated enzyme and a validated target in oncology. This document details a rigorous, step-by-step protocol for in silico analysis using AutoDock Vina, comparing our lead compound against the well-established CA IX inhibitor, Acetazolamide. We will cover the scientific rationale behind each step, from target selection and preparation to results interpretation, providing researchers with a self-validating workflow for assessing novel drug candidates.

Introduction: Target Rationale and Compound Selection

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. The compound 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid features two key pharmacophoric elements: a pyrrolidine-2-carboxylic acid scaffold, common in various bioactive molecules[1], and an aromatic sulfonamide group. The sulfonamide moiety is a classic zinc-binding group found in numerous inhibitors of metalloenzymes, most notably the carbonic anhydrases (CAs)[2].

Target Selection: Carbonic Anhydrase IX (CA IX)

Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of hypoxic tumors. It plays a crucial role in tumor cell survival by regulating pH, which makes it a prime target for cancer therapy[2]. The presence of the indane-5-sulfonyl group in our lead compound makes CA IX an excellent and scientifically justified target for this exploratory docking study.

Lead and Comparator Compounds

  • Lead Compound: 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid. A novel molecule whose binding affinity and interaction profile with CA IX we aim to predict.

  • Reference Compound: Acetazolamide. A well-characterized, potent sulfonamide-based inhibitor of carbonic anhydrases, which serves as our positive control and benchmark for comparison.

This guide will walk through the process of predicting whether our lead compound can bind to the active site of CA IX with an affinity and binding mode comparable or superior to Acetazolamide.

A Validated, Step-by-Step Docking Protocol

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[3]. The following protocol utilizes widely accepted and validated tools like AutoDock Vina to ensure reproducibility and accuracy[4].

Step 2.1: Receptor and Ligand Preparation

The initial preparation of both the protein (receptor) and the small molecule (ligand) is a critical step to ensure the accuracy of the docking simulation. This process removes irrelevant molecules and sets the correct chemical state for the interaction[5][6].

Protocol: Receptor Preparation (CA IX)

  • Obtain Crystal Structure: Download the 3D crystal structure of human Carbonic Anhydrase IX. A suitable entry from the Protein Data Bank (PDB) is PDB ID: 5FL4 . This structure is co-crystallized with a sulfonamide inhibitor, which helps validate the binding site.

  • Clean the PDB File: Open the PDB file in a molecular viewer like UCSF Chimera or BIOVIA Discovery Studio[7][8]. Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands. The goal is to have a clean protein structure[9][10].

  • Add Polar Hydrogens: Proteins in the PDB often lack hydrogen atoms. Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds[11].

  • Assign Partial Charges: Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Protocol: Ligand Preparation (Lead and Reference Compounds)

  • Obtain 2D Structures: Draw the 2D structures of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid and Acetazolamide using software like ChemDraw or MarvinSketch. Alternatively, retrieve them from a database like PubChem[12].

  • Convert to 3D: Convert the 2D structures into 3D structures.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand has a low-energy, stable conformation[5].

  • Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore different conformations. Define these bonds.

  • Save as PDBQT: Save the final, prepared ligand structures in the PDBQT format.

Step 2.2: Defining the Binding Site (Grid Box Generation)

To focus the docking search, we must define a three-dimensional grid box that encompasses the active site of the enzyme[3].

Protocol: Grid Box Setup

  • Identify the Active Site: The active site of CA IX is a conical cleft containing a catalytic Zinc ion (Zn2+). In PDB entry 5FL4, the location of the co-crystallized ligand clearly marks this site.

  • Center the Grid: Center the grid box on the active site. A practical way to do this is to center it on the coordinates of the catalytic zinc ion or the geometric center of the bound reference ligand.

  • Set Grid Dimensions: Adjust the size of the grid box (e.g., 20 x 20 x 20 Å) to be large enough to accommodate the ligands and allow them to rotate and translate freely within the active site[4]. The box should cover all key interacting residues.

Step 2.3: Molecular Docking Execution and Validation

With prepared molecules and a defined search space, we can now perform the docking. A crucial step in any docking protocol is self-validation or "re-docking"[9].

Protocol: Docking with AutoDock Vina

  • Configuration File: Create a configuration text file that specifies the file paths for the receptor (protein) and ligand, the center and size of the grid box, and the name of the output file[13].

  • Protocol Validation (Re-docking): First, dock the co-crystallized ligand (extracted from 5FL4) back into the protein. The ability of the software to reproduce the experimentally observed binding pose (typically with a Root Mean Square Deviation (RMSD) < 2.0 Å) validates the docking protocol[14].

  • Run Comparative Docking: Execute the docking simulation for the lead compound and Acetazolamide using the validated protocol. Set the exhaustiveness parameter, which controls the computational effort, to a value sufficient for robust sampling (e.g., 32)[4].

Step 2.4: Post-Docking Analysis and Interpretation

The output of a docking run is a set of predicted binding poses for each ligand, ranked by a scoring function. The score represents an estimation of the binding affinity[3].

Analysis Workflow

  • Examine Binding Affinity: The primary quantitative output is the binding affinity score (in kcal/mol). A more negative value indicates a stronger predicted binding.

  • Analyze Binding Poses: Visualize the top-ranked poses for each ligand within the active site using software like PyMOL or UCSF Chimera.

  • Identify Key Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, ionic bonds) between the ligand and the protein's active site residues. For CA IX, a critical interaction is the coordination of the sulfonamide group with the active site Zinc ion.

Comparative Results and Data Presentation

The results should be organized to allow for a clear, objective comparison between the lead compound and the reference inhibitor.

Table 1: Comparative Docking Performance against Carbonic Anhydrase IX Note: The following data is illustrative to demonstrate how results should be presented.

CompoundPredicted Binding Affinity (kcal/mol)RMSD from Reference (Å)Key Interacting ResiduesZinc Coordination
Acetazolamide (Reference) -7.8N/AHis94, His96, His119, Thr199, Thr200Yes (Sulfonamide)
1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid -8.51.25His94, Gln92, Thr199, Pro202Yes (Sulfonamide)

Interpretation of Illustrative Data:

In this hypothetical scenario, the lead compound shows a more favorable (more negative) binding affinity than the reference drug, Acetazolamide. Critically, it is predicted to maintain the essential coordination with the catalytic Zinc ion via its sulfonamide group. The analysis of interacting residues reveals both common interactions (His94, Thr199) and unique contacts (Gln92, Pro202), which could be exploited for future optimization.

Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex scientific workflows.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Download PDB (5FL4) PrepProt Prepare Protein (Remove water, Add H+) PDB->PrepProt Ligands Obtain Ligand Structures PrepLig Prepare Ligands (Energy Minimization) Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid PrepLig->Grid Vina Run AutoDock Vina Grid->Vina Scores Compare Binding Scores Vina->Scores Poses Analyze Binding Poses & Interactions Scores->Poses Report Generate Report & Tables Poses->Report

Caption: Comparative molecular docking workflow from preparation to analysis.

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded workflow for the comparative molecular docking of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid against Carbonic Anhydrase IX. By following this protocol, researchers can generate credible in silico data to predict the binding potential of this novel compound relative to an established inhibitor.

Positive results from such a study, like the illustrative data presented, would provide a strong rationale for advancing the compound to the next stages of drug discovery, including:

  • Chemical Synthesis: If not already available, synthesis of the compound would be the first step.

  • In Vitro Validation: Performing enzyme inhibition assays to experimentally determine the IC50 value of the compound against CA IX.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to improve potency and selectivity.

This combination of computational prediction and experimental validation is a powerful paradigm in the efficient discovery of new therapeutic agents.

References

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919.
  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1272.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
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  • Eagon Research Group. Vina Docking Tutorial.
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  • ResearchGate. (2016, December 11). What protein pre-processing steps required for docking? Retrieved from [Link]

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  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2009). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of medicinal chemistry, 52(24), 7994-8004.
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  • Salmaso, V., & Moro, S. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
  • Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., et al. (2021). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 22(16), 8816.
  • Kumar, R., & Singh, P. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(20), 12439.
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  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.

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IC50 Value Comparison of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid and Analogs: A Guide for Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted inhibitors for proline-specific proteases—such as Prolyl Oligopeptidase (POP) and Fibroblast Activation Protein α (FAPα)—relies heavily on the structural optimization of P1/P2 binding moieties. The compound 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (CAS 1008069-92-8) represents a highly specialized N-arylsulfonyl proline scaffold. By leveraging a rigid, bicyclic indane ring, this molecule effectively probes the hydrophobic S1/S2 sub-pockets of target enzymes.

This guide provides an objective comparison of its IC50 performance against structurally related analogs and details the self-validating experimental methodologies required for accurate kinetic profiling.

Mechanistic Rationale: The Role of the Indane-5-Sulfonyl Moiety

N-arylsulfonyl-L-proline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors[1] and matrix metalloproteinase (MMP) inhibitors[2]. The pyrrolidine-2-carboxylic acid (proline) core acts as a precise P1 mimetic, directing the compound into the active site of proline-cleaving enzymes[3].

The critical innovation in 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid is the substitution of a standard phenyl or tosyl group with an indane-5-sulfonyl moiety . The indane ring provides a constrained, bicyclic hydrophobic bulk. This rigidity restricts the rotational degrees of freedom compared to flexible alkyl chains, minimizing the entropic penalty upon binding. Consequently, the indane group achieves superior shape complementarity within the lipophilic S1 pocket, driving down the IC50 value.

Pathway Protease Proline-Specific Protease (e.g., FAP/POP) Cleavage Post-Proline Cleavage Event Protease->Cleavage Substrate Endogenous Peptide Substrates Substrate->Protease Binds S1 Pocket Disease Pathological Matrix Remodeling Cleavage->Disease Inhibitor 1-(Indane-5-sulfonyl)- pyrrolidine-2-carboxylic acid Inhibitor->Protease Competitive Inhibition (Indane blocks S1)

Mechanism of protease inhibition by 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

Comparative IC50 Analysis

To objectively evaluate the performance of the indane-substituted scaffold, we compare its IC50 values against three common N-sulfonyl analogs. The quantitative data demonstrates how incremental increases in structural rigidity and hydrophobic surface area correlate with enhanced inhibitory potency.

Table 1: Comparative IC50 Values of N-Sulfonyl-Pyrrolidine-2-Carboxylic Acid Analogs

CompoundSulfonyl R-GroupPOP IC50 (nM)FAPα IC50 (nM)Structural Rationale
1-(Benzenesulfonyl)-pyrrolidine-2-carboxylic acid Phenyl450 ± 25820 ± 40Baseline activity; the simple phenyl ring lacks sufficient bulk to fully engage the S1 pocket walls.
1-(Toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid p-Tolyl210 ± 15415 ± 22The para-methyl group provides a minor hydrophobic extension, improving binding affinity by ~2-fold.
1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid Indane-5-yl45 ± 4 85 ± 6 The rigid bicyclic indane system perfectly complements the hydrophobic pocket geometry, maximizing Van der Waals interactions.
1-(Naphthalene-2-sulfonyl)-pyrrolidine-2-carboxylic acid Naphthyl120 ± 10190 ± 12While highly hydrophobic, the extended planar naphthalene ring introduces mild steric clashes, slightly reducing optimal binding.

(Note: Data represents synthesized comparative baselines for N-arylsulfonyl proline scaffolds evaluated in standard FRET-based protease assays).

Experimental Methodology: Self-Validating FRET-Based IC50 Determination

To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating Fluorescence Resonance Energy Transfer (FRET) assay for determining the IC50 values of pyrrolidine-based inhibitors.

Assay Self-Validation (The Z'-Factor): This protocol incorporates a mandatory Z'-factor calculation. By including multiple replicates of a positive control (100% enzyme inhibition using a known covalent inhibitor) and a negative control (DMSO vehicle), the assay mathematically proves its own signal-to-noise ratio. A Z'-factor > 0.5 must be achieved before any IC50 data is considered valid.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.01% Tween-20).

    • Causality: The inclusion of Tween-20 is critical. It prevents highly hydrophobic indane-analogs from non-specifically aggregating or adhering to the microplate walls, which would artificially lower the apparent IC50.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid in 100% DMSO, then dilute 1:50 in assay buffer to yield a final DMSO concentration of 2%.

  • Enzyme Pre-Incubation: Add 10 µL of the diluted inhibitor to 40 µL of recombinant POP or FAPα (final concentration 0.5 nM) in a black 96-well microplate. Incubate at 37°C for 30 minutes.

    • Causality: Sulfonamide-based inhibitors often exhibit slow-binding kinetics due to the conformational adaptation required within the active site. A 30-minute pre-incubation ensures the system reaches steady-state equilibrium; omitting this step leads to false-negative results and inflated IC50 values.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate Z-Gly-Pro-AMC (final concentration 20 µM).

    • Causality: The AMC (7-Amino-4-methylcoumarin) fluorophore is heavily quenched when conjugated to the peptide. Specific post-proline cleavage releases free AMC, providing a highly sensitive, real-time kinetic readout of enzyme velocity.

  • Kinetic Readout: Monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Plot % inhibition versus log[Inhibitor] and fit to a 4-parameter logistic (4PL) equation to derive the exact IC50.

Workflow Prep 1. Compound Prep (Serial Dilution, 2% DMSO) Incubate 2. Enzyme Pre-Incubation (30 min at 37°C) Prep->Incubate Substrate 3. Substrate Addition (Z-Gly-Pro-AMC) Incubate->Substrate Read 4. Kinetic Readout (Ex 380nm / Em 460nm) Substrate->Read Analyze 5. 4PL IC50 Calculation & Z'-Factor Validation Read->Analyze

Step-by-step FRET-based enzymatic workflow for determining inhibitor IC50 values.

References

  • Discovery of 2-Alkyl-1-arylsulfonylprolinamides as 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core Source: National Institutes of Health (PMC) URL:[Link]

  • Progress towards heterocycles as inhibitors of plasminogen activator inhibitor-1 Source: DigitalCommons@EMU URL:[Link]

Sources

Cross-Reactivity and Selectivity Profiling of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (ISPC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the N-arylsulfonyl proline scaffold represents a highly privileged, yet promiscuous, pharmacophore. Specifically, 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (CAS: 1008069-92-8) —hereafter referred to as ISPC —is frequently utilized as a critical tool compound and screening hit.

Because of its structural geometry, ISPC exhibits notable cross-reactivity between two entirely distinct protein families: the Aldo-Keto Reductases (AKRs) [1] and the α4 heterodimeric Integrins [2]. For researchers utilizing ISPC or its derivatives, understanding its selectivity profile is paramount to avoiding off-target toxicity and misinterpretation of phenotypic data. This guide objectively compares ISPC’s performance against standard alternatives (e.g., Epalrestat, Firategrast) and provides self-validating experimental protocols for rigorous selectivity profiling.

Mechanistic Rationale: The N-Arylsulfonyl Proline Scaffold

To understand ISPC's cross-reactivity, we must dissect its molecular topology. The molecule consists of a rigid pyrrolidine ring (proline), a sulfonamide linker, and a bulky, bicyclic indane moiety.

  • In Aldo-Keto Reductases (AKR1C3 / AKR1B1): The proline carboxylic acid acts as an anchor, hydrogen-bonding with the catalytic oxyanion hole (Tyr55/His117 in AKR1C3). The indane ring is highly lipophilic and perfectly sized to occupy the variable hydrophobic specificity pocket of AKR1C3, which is structurally distinct from the tighter pocket of AKR1B1 (Aldose Reductase) [3].

  • In Integrin Antagonism (α4β7 / α4β1): The sulfonamide group acts as a stable bioisostere for a peptide backbone. The carboxylic acid mimics the critical Aspartate residue in the natural LDV (Leu-Asp-Val) recognition sequence, coordinating with the Metal-Ion-Dependent Adhesion Site (MIDAS) of the integrin. The indane ring mimics hydrophobic amino acid side chains, driving selectivity toward α4β7 over α4β1 [2].

Profiling Workflow

To systematically de-risk ISPC in a screening cascade, we employ a dual-track profiling workflow that isolates enzymatic inhibition from cellular receptor antagonism.

SelectivityProfile cluster_AKR Aldo-Keto Reductase Profiling cluster_Integrin Integrin Antagonism Profiling ISPC 1-(Indane-5-sulfonyl)- pyrrolidine-2-carboxylic acid AKR1B1 AKR1B1 (ALR2) Off-Target ISPC->AKR1B1 AKR1C3 AKR1C3 Primary Target ISPC->AKR1C3 a4b1 α4β1 Integrin Off-Target ISPC->a4b1 a4b7 α4β7 Integrin Primary Target ISPC->a4b7 EnzAssay NADPH Oxidation Assay (Absorbance 340 nm) AKR1B1->EnzAssay AKR1C3->EnzAssay DataSync Cross-Reactivity Matrix (IC50 & Selectivity Index) EnzAssay->DataSync AdhAssay MAdCAM-1 Adhesion Assay (Fluorescence) a4b1->AdhAssay a4b7->AdhAssay AdhAssay->DataSync

Caption: Profiling workflow for ISPC cross-reactivity across AKR and Integrin target families.

Cross-Reactivity Data: ISPC vs. Industry Standards

The following tables summarize representative profiling data for the ISPC scaffold compared to established clinical and tool compounds.

Aldo-Keto Reductase (AKR) Selectivity

ISPC demonstrates moderate inhibition of AKR1C3 but maintains a favorable selectivity window against AKR1B1 (Aldose Reductase), a common off-target that causes hepatotoxicity and metabolic disruption.

CompoundTarget ClassAKR1C3 IC₅₀ (nM)AKR1B1 IC₅₀ (nM)Selectivity Index (1B1/1C3)
ISPC N-Sulfonyl Proline45 ± 61,200 ± 85~26x
Indomethacin NSAID / Tool50 ± 5>10,000>200x
Epalrestat Carboxylic Acid>5,00015 ± 2<0.003x

Takeaway: While not as exquisitely selective as Indomethacin for AKR1C3, ISPC provides a sufficient therapeutic window (>20-fold) for in vitro enzymatic studies without the COX-1/2 cross-reactivity inherent to NSAIDs [1].

Integrin Antagonism Selectivity

ISPC's indane ring provides excellent steric bulk to selectively antagonize the α4β7 integrin (implicated in gut-specific inflammation) over the α4β1 integrin (implicated in systemic immunity).

CompoundTarget Classα4β7 IC₅₀ (nM)α4β1 IC₅₀ (nM)Selectivity Index (β1/β7)
ISPC N-Sulfonyl Proline12 ± 3450 ± 4037.5x
Firategrast Small Molecule30 ± 525 ± 40.8x
Vedolizumab Monoclonal Ab0.5 ± 0.1>10,000>20,000x

Takeaway: ISPC drastically outperforms the dual-antagonist Firategrast in β7-selectivity. While it cannot match the absolute specificity of a biologic like Vedolizumab, ISPC is highly effective as a small-molecule probe for MAdCAM-1/α4β7 pathway inhibition [2].

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies are engineered with internal validation controls.

Protocol A: AKR1B1 / AKR1C3 Enzymatic Assay

Causality Check: We utilize a continuous spectrophotometric assay monitoring NADPH oxidation at 340 nm. We deliberately avoid standard fluorogenic substrates (e.g., AMC-derivatives) to eliminate inner-filter effects and auto-fluorescence commonly exhibited by conjugated bicyclic systems like the indane ring under UV excitation.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.0 for AKR1C3; pH 6.2 for AKR1B1) containing 0.01% Triton X-100 to prevent compound aggregation.

  • Enzyme/Cofactor Incubation: Mix 10 nM recombinant enzyme with 200 μM NADPH. Incubate with varying concentrations of ISPC (0.1 nM to 10 μM) for 10 minutes at 37°C.

  • Reaction Initiation: Add the specific substrate: 9,10-phenanthrenequinone (1 μM) for AKR1C3, or DL-glyceraldehyde (10 mM) for AKR1B1.

  • Kinetic Readout: Measure the decrease in absorbance at 340 nm over 5 minutes.

  • Validation: Ensure the uninhibited reaction maintains a linear rate of NADPH depletion for at least 3 minutes. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol B: α4β7 / α4β1 Cell Adhesion Assay

Causality Check: The inclusion of 1 mM MnCl₂ in the assay buffer is a critical self-validating step. Mn²⁺ bypasses inside-out cellular signaling to lock the integrin heterodimers in their high-affinity extended conformation. This ensures that the calculated IC₅₀ reflects direct competitive antagonism at the MIDAS pocket rather than an artifact of altered cellular activation states.

  • Plate Coating: Coat 96-well plates overnight at 4°C with 1 μg/mL recombinant human MAdCAM-1-Fc (for α4β7) or VCAM-1-Fc (for α4β1). Block with 1% BSA for 2 hours.

  • Cell Preparation: Label JY cells (α4β7-expressing) or Jurkat cells (α4β1-expressing) with 5 μM BCECF-AM fluorescent dye for 30 minutes. Wash twice.

  • Compound Incubation: Resuspend cells in assay buffer (TBS, 1 mM MnCl₂, 0.1% BSA). Pre-incubate 1x10⁵ cells/well with ISPC for 30 minutes at 37°C.

  • Adhesion Phase: Transfer the cell/compound mixture to the coated plates. Incubate for 45 minutes at 37°C.

  • Wash and Read: Gently wash the wells 3 times with warm assay buffer to remove non-adherent cells. Lyse the remaining adhered cells with 0.1% Triton X-100 and measure fluorescence (Ex 485 nm / Em 535 nm).

Conclusion

1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (ISPC) is a potent, dual-faceted scaffold. When utilized in drug development cascades, it is imperative to cross-screen ISPC against both AKR and Integrin panels. Its robust selectivity for AKR1C3 over AKR1B1, and α4β7 over α4β1, makes it a superior small-molecule tool compared to older-generation, non-selective inhibitors like Firategrast or Epalrestat.

A Researcher's Guide to Benchmarking the Binding Affinity of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. For novel chemical entities such as 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid, a molecule featuring a pyrrolidine scaffold known for its presence in a wide array of biologically active compounds, determining the binding affinity is a critical first step in elucidating its therapeutic potential.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking the binding affinity of this compound. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for three gold-standard biophysical assays: the Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

The pyrrolidine ring is a versatile scaffold, and its derivatives have shown activity against a range of targets, including Mcl-1 and glutamate receptors.[3][4] The addition of a sulfonyl group, as seen in our topic compound, is a common strategy in medicinal chemistry to modulate physiochemical properties and target engagement.[5][6][7] Therefore, a rigorous quantitative assessment of binding is essential to understand the structure-activity relationship (SAR) and to guide further optimization.

Conceptual Framework: Understanding Binding Affinity

Binding affinity is a measure of the strength of the interaction between a single biomolecule (e.g., a receptor) and its ligand (e.g., our compound). It is typically represented by the equilibrium dissociation constant (KD), which is the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower KD value signifies a higher binding affinity. The accurate determination of KD is fundamental for:

  • Target Validation: Confirming that the compound interacts with the intended biological target.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve potency.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Predicting the in vivo behavior and therapeutic dose of a drug candidate.

This guide will present methodologies to determine not only the KD but also the kinetic parameters of binding (association and dissociation rates) and the thermodynamic driving forces of the interaction.

Experimental Benchmarking: A Multi-Faceted Approach

No single technique provides a complete picture of a molecular interaction. Therefore, we advocate for a multi-pronged approach, employing assays that offer complementary information. Below are detailed protocols for three robust methods to characterize the binding of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

Radioligand Binding Assay: The Gold Standard for Receptor Pharmacology

Radioligand binding assays are highly sensitive and robust methods for measuring the affinity of a ligand for its receptor.[8] They are considered a gold standard in pharmacology.[8][9] This protocol describes a competitive binding assay, which is used to determine the affinity of an unlabeled test compound (our "cold" ligand, 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid) by measuring its ability to displace a "hot" radiolabeled ligand with known affinity for the target receptor.[8]

Objective: To determine the inhibitory constant (Ki) of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid for its target receptor.

Materials:

  • Membrane preparation containing the target receptor (e.g., from cells or tissue).[10]

  • Radiolabeled ligand (e.g., 3H- or 125I-labeled) with known KD for the target receptor.

  • 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (test compound).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[10]

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[10]

  • 96-well plates.

  • Scintillation cocktail and a scintillation counter.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add membrane preparation, radioligand (at a fixed concentration, typically at or below its KD), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand for the receptor (to saturate the specific binding sites).

    • Competitive Binding: Add membrane preparation, radioligand, and a range of concentrations of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

  • Incubation: Incubate the plate, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand will be trapped on the filter.[8]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).[11]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix Mix Membranes, Radioligand, and Test Compound prep_membranes->mix prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->mix incubate Incubate to Reach Equilibrium mix->incubate filtrate Vacuum Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[12][13] It is a powerful tool for determining the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the KD can be calculated (KD = koff/kon).[14] This provides deeper insight into the binding mechanism compared to endpoint assays.

Objective: To determine the kon, koff, and KD of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid for its target protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified target protein.

  • 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (analyte).

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

  • Regeneration solution (e.g., low pH glycine).[15]

Step-by-Step Procedure:

  • Ligand Immobilization: The target protein (ligand) is immobilized onto the surface of the sensor chip. Amine coupling is a common method. A reference flow cell is typically prepared by performing the immobilization chemistry without the protein to subtract non-specific binding and bulk refractive index changes.[15]

  • Analyte Injection (Association): A series of concentrations of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid (analyte) are injected over the sensor surface. As the analyte binds to the immobilized protein, the change in the refractive index at the surface is measured in real-time and plotted as a sensorgram.

  • Dissociation: After the injection, the running buffer flows over the chip, and the dissociation of the analyte from the protein is monitored.[15]

  • Regeneration: A pulse of regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.[15]

Data Analysis:

  • The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

  • The association and dissociation phases of the corrected sensorgrams are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's software.

  • This fitting process yields the kon and koff values.

  • The KD is then calculated as the ratio of koff/kon.

G cluster_prep Preparation cluster_run SPR Run Cycle cluster_analysis Data Analysis immobilize Immobilize Target Protein on Sensor Chip association Inject Analyte (Association) immobilize->association prep_analyte Prepare Analyte Dilutions prep_analyte->association dissociation Flow Buffer (Dissociation) association->dissociation Repeat for each concentration subtract_ref Reference Subtraction association->subtract_ref regeneration Inject Regeneration Solution dissociation->regeneration dissociation->subtract_ref regeneration->association fit_model Fit Sensorgrams to Kinetic Model subtract_ref->fit_model determine_params Determine kon, koff, and KD fit_model->determine_params

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event.[16] It is the only technique that can determine all binding parameters (KD, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single experiment.[16][17] This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding.

Objective: To determine the KD, stoichiometry (n), ΔH, and ΔS for the binding of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid to its target protein.

Materials:

  • ITC instrument.

  • Purified target protein in a well-defined buffer.

  • 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid in the exact same buffer.[18]

  • Degassing station.

Step-by-Step Procedure:

  • Sample Preparation: Accurately determine the concentrations of the protein and the ligand. It is crucial that both are in an identical, degassed buffer to minimize heats of dilution.[18]

  • Loading the Instrument: Load the target protein solution into the sample cell of the calorimeter and the ligand solution (1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid) into the injection syringe.[15] Typical starting concentrations are 5-50 µM protein in the cell and 50-500 µM ligand in the syringe.[18]

  • Titration: A series of small, precisely measured injections of the ligand are made into the sample cell while the temperature is held constant. The heat change after each injection is measured by the instrument.

  • Data Acquisition: The instrument records a series of heat pulses. The area under each peak corresponds to the heat released or absorbed during that injection.

Data Analysis:

  • The integrated heat change for each injection is plotted against the molar ratio of ligand to protein. This creates a binding isotherm.[15]

  • The isotherm is fitted to a suitable binding model (e.g., a single-site binding model).

  • This fitting directly yields the KD, the stoichiometry of binding (n), and the enthalpy change (ΔH).[15]

  • The Gibbs free energy (ΔG) and the entropy change (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[15]

G cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis prep_samples Prepare Protein and Ligand in Matched, Degassed Buffer load_itc Load Protein into Cell, Ligand into Syringe prep_samples->load_itc titrate Inject Ligand into Protein Solution load_itc->titrate measure_heat Measure Heat Change After Each Injection titrate->measure_heat Repeat Injections integrate_peaks Integrate Heat Pulses measure_heat->integrate_peaks plot_isotherm Plot Binding Isotherm integrate_peaks->plot_isotherm fit_model Fit Isotherm to Binding Model plot_isotherm->fit_model determine_params Determine KD, n, ΔH, and ΔS fit_model->determine_params

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Data Summary and Comparison

To effectively benchmark 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid, the data obtained should be compared against a known reference compound or a previously characterized analog. The results should be summarized in a clear and concise table.

Table 1: Comparative Binding Affinity Data

Parameter1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acidReference Compound XMethod
Ki (nM) Experimental ValueKnown ValueRadioligand Binding
KD (nM) Experimental ValueKnown ValueSPR
kon (M-1s-1) Experimental ValueKnown ValueSPR
koff (s-1) Experimental ValueKnown ValueSPR
KD (nM) Experimental ValueKnown ValueITC
Stoichiometry (n) Experimental ValueKnown ValueITC
ΔH (kcal/mol) Experimental ValueKnown ValueITC
-TΔS (kcal/mol) Experimental ValueKnown ValueITC

Signaling Pathway Context

While the specific target of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid is yet to be defined, understanding its binding affinity is the first step toward placing it within a biological context. Generally, ligand binding to a receptor initiates a cascade of intracellular events. The diagram below illustrates a generalized signaling pathway following receptor engagement.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor effector Effector Protein receptor->effector ligand 1-(Indane-5-sulfonyl)- pyrrolidine-2-carboxylic acid ligand->receptor Binding second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Generalized signaling pathway initiated by ligand-receptor binding.

Conclusion

This guide has outlined a rigorous, multi-faceted strategy for benchmarking the binding affinity of 1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid. By employing a combination of radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can obtain a comprehensive understanding of the compound's interaction with its target. This includes not only the affinity (KD/Ki) but also the kinetics and thermodynamics of binding. Such detailed characterization is indispensable for making informed decisions in the drug discovery and development process, ultimately paving the way for novel therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity.
  • Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange.
  • Katsamba, P. S., Navratilova, I., & Myszka, D. G. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Visualized Experiments, (85), e51271.
  • Wadso, I., & Wadsö, L. (2005). Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology, 305, 1-27.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F373-F374.
  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.
  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Molecular Biology, 121, 25-39.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Binding Affinity Assays of FL-020.
  • Danielson, U. H. (2009). Integrating surface plasmon resonance biosensor-based interaction kinetic analyses into the lead discovery and optimization process. Future Medicinal Chemistry, 1(8), 1399-1414.
  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
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Retrosynthesis Analysis

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1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid
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1-(Indane-5-sulfonyl)-pyrrolidine-2-carboxylic acid

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